Quinoline-6-boronic acid
Description
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Properties
IUPAC Name |
quinolin-6-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9/h1-6,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOLSBLXNMVKGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400626 | |
| Record name | Quinoline-6-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376581-24-7 | |
| Record name | Quinoline-6-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoline-6-boronic acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Quinoline-6-boronic acid: A Technical Guide for Researchers
CAS Number: 376581-24-7
This technical guide provides an in-depth overview of Quinoline-6-boronic acid, a versatile building block in modern organic synthesis, particularly for professionals in drug discovery and development. This document outlines its chemical and physical properties, safety information, and its critical role in the Suzuki-Miyaura cross-coupling reaction.
Core Properties and Safety Information
This compound is a white to light yellow crystalline powder.[1] Its key properties are summarized below, providing a quick reference for experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 376581-24-7 | [1] |
| Molecular Formula | C₉H₈BNO₂ | [2] |
| Molecular Weight | 172.98 g/mol | [2] |
| Melting Point | 155.0 to 159.0 °C | [1] |
| Appearance | White to Light yellow powder to crystal | [1] |
| Purity | ≥95% to ≥99% (technique dependent) | [3][4] |
| IUPAC Name | quinolin-6-ylboronic acid | [2][5] |
| Synonyms | 6-Quinolinylboronic acid, this compound | [1] |
Table 2: Safety and Handling Information
| Hazard Statement | Description | Precautionary Statement |
| H315 | Causes skin irritation | P261, P264, P280, P302+P352 |
| H319 | Causes serious eye irritation | P305+P351+P338 |
| H335 | May cause respiratory irritation | P271, P304+P340 |
Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling the chemical.[2][6]
Synthetic Methodologies
General Experimental Protocol: Synthesis of a Quinoline Boronic Acid
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: A two-necked round-bottom flask is charged with the starting haloquinoline (e.g., 6-bromoquinoline) and anhydrous tetrahydrofuran (THF) under an inert atmosphere (Nitrogen or Argon).
-
Borylation: The solution is cooled to -78 °C using a dry ice/acetone bath. Triisopropyl borate is added.
-
Lithiation: An n-butyllithium solution in hexanes is added dropwise over a period of one hour, maintaining the temperature at -78 °C. The reaction mixture is stirred for an additional two hours at this temperature.
-
Quenching and Workup: The reaction is warmed to 0 °C and quenched by the addition of a 2M hydrochloric acid solution. The pH is then adjusted to 7 with a sodium bicarbonate solution.
-
Extraction and Purification: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, often by recrystallization from a suitable solvent system like hexane.[7]
Caption: Generalized workflow for the synthesis of a quinoline boronic acid.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between an aryl or vinyl boronic acid and an aryl or vinyl halide.[8] This methodology is extensively used in the pharmaceutical industry to construct complex molecular scaffolds found in many drug candidates.[9][10][11] The quinoline moiety itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[12]
Catalytic Cycle of the Suzuki-Miyaura Reaction
The reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst.[8][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the coupling of an aryl boronic acid (like this compound) with an aryl halide. Optimization of the catalyst, base, and solvent is often necessary.
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Degassed solvent (e.g., a mixture of 1,4-dioxane and water) is added.
-
Reaction: The mixture is heated (typically to 80-110 °C) and stirred until the reaction is complete, as monitored by techniques like TLC or LC-MS.
-
Workup: Upon completion, the reaction is cooled to room temperature. It is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[14]
Conclusion
This compound is a valuable and versatile reagent for researchers, particularly in the field of medicinal chemistry. Its ability to participate in robust and reliable C-C bond-forming reactions like the Suzuki-Miyaura coupling makes it an essential tool for the synthesis of novel compounds with potential therapeutic applications. Understanding its properties, handling requirements, and reaction protocols is crucial for its effective use in the laboratory.
References
- 1. Quinolin-6-ylboronic Acid | 376581-24-7 | TCI EUROPE N.V. [tcichemicals.com]
- 2. Quinolin-6-ylboronic Acid (contains varying amounts of Anhydride) | C9H8BNO2 | CID 4192671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. Quinolin-6-ylboronic acid | 376581-24-7 [sigmaaldrich.com]
- 6. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. 3-Quinolineboronic acid synthesis - chemicalbook [chemicalbook.com]
- 8. byjus.com [byjus.com]
- 9. nbinno.com [nbinno.com]
- 10. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 12. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Quinoline Series: Synthesis – openlabnotebooks.org [openlabnotebooks.org]
An In-Depth Technical Guide to the Synthesis and Characterization of Quinoline-6-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline-6-boronic acid is a valuable building block in medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the quinoline-6-yl moiety into a diverse range of molecules. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. Detailed experimental protocols for a multi-step synthesis, commencing from 4-bromoaniline, are presented. Furthermore, this document outlines the key characterization techniques and corresponding data for the final product, ensuring researchers have a reliable reference for its preparation and verification.
Introduction
The quinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. Consequently, the development of versatile quinoline-based building blocks is of significant interest to the drug discovery and development community. This compound serves as a key intermediate, enabling the facile installation of the quinoline core onto various molecular frameworks through robust and high-yielding carbon-carbon bond-forming reactions. This guide details a reliable synthetic route to this compound and provides its essential characterization data.
Synthesis of this compound
The synthesis of this compound is typically achieved through a three-step sequence starting from 4-bromoaniline. The overall synthetic pathway involves the Skraup synthesis of 6-bromoquinoline, followed by a Miyaura borylation to form the corresponding pinacol boronate ester, and concluding with the hydrolysis of the ester to yield the final boronic acid.
Experimental Protocols
Step 1: Synthesis of 6-Bromoquinoline via Skraup Reaction [1]
The Skraup reaction is a classic method for quinoline synthesis, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1][2]
-
Materials:
-
4-Bromoaniline
-
Anhydrous glycerol
-
Concentrated sulfuric acid
-
Oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)
-
Toluene
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid to a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add 4-bromoaniline to the sulfuric acid with stirring.
-
Add the oxidizing agent to the mixture.
-
Heat the mixture with stirring to 140-145 °C.[1]
-
Once the temperature is stable, add anhydrous glycerol dropwise from the dropping funnel over a period of time, while maintaining the reaction temperature.
-
After the addition is complete, continue to heat the reaction mixture for several hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until it is alkaline.
-
Transfer the neutralized solution to a separatory funnel and extract the product with toluene (3 x volumes).[1]
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 6-bromoquinoline.
-
The crude product can be purified by vacuum distillation or column chromatography.
-
Step 2: Synthesis of this compound Pinacol Ester via Miyaura Borylation [3][4][5]
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that allows for the formation of a carbon-boron bond.[4][5][6]
-
Materials:
-
6-Bromoquinoline
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)
-
Base (e.g., potassium acetate (KOAc))
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane or DMSO)
-
-
Procedure:
-
To a dry Schlenk flask or sealed tube under an inert atmosphere (e.g., argon or nitrogen), add 6-bromoquinoline (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), the palladium catalyst (e.g., 3 mol%), and the base (e.g., 3.0 equiv).[3]
-
Add the anhydrous and degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture with stirring (typically at 80-100 °C) for the required time (e.g., 12-24 hours).
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or ¹H NMR of an aliquot).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound pinacol ester.
-
Step 3: Hydrolysis of this compound Pinacol Ester
The final step is the hydrolysis of the pinacol ester to the desired boronic acid.
-
Materials:
-
This compound pinacol ester
-
Solvent (e.g., acetone, methanol, or a mixture of THF and water)
-
Acid (e.g., HCl) or base (e.g., NaOH)
-
-
Procedure:
-
Dissolve the this compound pinacol ester in a suitable solvent.
-
Add an aqueous solution of an acid or base.
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC or LC-MS).
-
If an acid was used, neutralize the reaction mixture with a base. If a base was used, acidify the mixture to precipitate the boronic acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.
-
The product can be further purified by recrystallization if necessary.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key physical and spectroscopic data.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 376581-24-7 |
| Molecular Formula | C₉H₈BNO₂ |
| Molecular Weight | 172.98 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 106-109 °C |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-2 | ~8.9 | dd | ~4.2, 1.7 | Quinoline Ring |
| H-4 | ~8.6 | dd | ~8.4, 1.7 | Quinoline Ring |
| H-8 | ~8.1 | d | ~8.2 | Quinoline Ring |
| H-5 | ~8.0 | d | ~1.5 | Quinoline Ring |
| H-7 | ~7.8 | dd | ~8.2, 1.5 | Quinoline Ring |
| H-3 | ~7.5 | dd | ~8.4, 4.2 | Quinoline Ring |
| B(OH)₂ | broad s | - | - | Boronic acid protons |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| C-8a | ~149 | Quinoline Ring |
| C-2 | ~148 | Quinoline Ring |
| C-4 | ~147 | Quinoline Ring |
| C-7 | ~136 | Quinoline Ring |
| C-4a | ~130 | Quinoline Ring |
| C-5 | ~129 | Quinoline Ring |
| C-3 | ~128 | Quinoline Ring |
| C-8 | ~121 | Quinoline Ring |
| C-6 | (ipso-carbon, often broad or not observed) | Quinoline Ring |
| ¹¹B NMR | Chemical Shift (δ, ppm) | Assignment |
| B | ~28-33 | trigonal boronic acid |
Note: NMR chemical shifts are dependent on the solvent and concentration. The values presented are approximate and should be used as a guide.
3.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
| Mass Spectrometry | m/z | Assignment |
| [M+H]⁺ | 174.07 | Protonated Molecule |
| [M-H₂O+H]⁺ | 156.06 | Loss of water |
Note: Fragmentation patterns can vary depending on the ionization technique (e.g., ESI, EI).
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant.
-
Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The outlined multi-step synthesis is robust and scalable, and the provided characterization data serves as a reliable reference for product verification. The availability of this key building block through the described procedures will facilitate further research and development in areas where the quinoline motif is of importance.
References
Physical and chemical properties of quinoline boronic acids
An In-depth Technical Guide on the Physical and Chemical Properties of Quinoline Boronic Acids
Introduction
Quinoline boronic acids are a class of heterocyclic organic compounds that incorporate both a quinoline ring system and a boronic acid functional group (-B(OH)₂). This unique combination makes them highly valuable building blocks in modern organic synthesis and medicinal chemistry.[1][2][3] The quinoline scaffold is a privileged structure found in numerous pharmaceuticals, while the boronic acid moiety is renowned for its utility in carbon-carbon bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[4][5][6]
This technical guide provides a comprehensive overview of the physical and chemical properties of quinoline boronic acids, tailored for researchers, scientists, and drug development professionals. It details their synthesis, reactivity, and characterization, with a focus on quantitative data and established experimental protocols.
Physical and Spectroscopic Properties
The physical properties of quinoline boronic acids can vary depending on the position of the boronic acid group on the quinoline ring. Generally, they are solids at room temperature, with colors ranging from white to light brown.[1][3][7] Their solubility is typically limited in water but greater in organic solvents.[8][9]
Tabulated Physical Properties
The following tables summarize key physical properties for several common isomers of quinoline boronic acid.
Table 1: Physical Properties of Quinoline Boronic Acid Isomers
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2-Quinolineboronic acid | N/A | C₉H₈BNO₂ | 172.98[10] | Not specified | Solid[10] |
| 3-Quinolineboronic acid | 191162-39-7 | C₉H₈BNO₂ | 172.98 | 191-196 or 148-155[11] | Solid |
| 4-Quinolineboronic acid | Not specified | C₉H₈BNO₂ | 172.98[12] | Not specified | Not specified |
| 5-Quinolineboronic acid | 355386-94-6[1][13] | C₉H₈BNO₂ | 172.98[1][13] | Not specified | Light yellow to brown powder[1] |
| 8-Quinolineboronic acid | 86-58-8[3][14] | C₉H₈BNO₂ | 172.98[3][14] | >300[3] | White to slightly yellow crystalline powder[3] |
Tabulated Computed Properties
Computational models provide additional insights into the physicochemical properties of these molecules.
Table 2: Computed Physicochemical Properties of Quinoline Boronic Acid Isomers
| Isomer | Topological Polar Surface Area (Ų) | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count | Rotatable Bond Count |
| 3-Quinolineboronic acid | 53.4 | 2 | 3 | 1 |
| 5-Quinolineboronic acid | 53.4[13] | 2[13] | 3[13] | 1[13] |
| 8-Quinolineboronic acid | 53.4[14] | 2 | 3 | 1 |
Chemical Properties and Reactivity
The chemistry of quinoline boronic acids is dominated by the reactivity of the boronic acid group and influenced by the electronic nature of the quinoline ring.
Acidity and pKa
Boronic acids are Lewis acids that can accept a hydroxide ion to form a more nucleophilic boronate species. This equilibrium is crucial for their reactivity in cross-coupling reactions. The pKa of the boronic acid group is a key parameter governing this equilibrium.[6][9] For quinoline-3-boronic acid pinacolate, a protected form, the predicted pKa is approximately 5.12.[7][8][15] The acidity, and therefore the reactivity, can be influenced by the electronic properties of substituents on the quinoline ring.[4]
Stability and Degradation
A significant challenge in working with boronic acids is their potential instability. They can undergo decomposition on the benchtop via processes like protodeboronation, oxidation, and polymerization.[16] This instability can be particularly pronounced for certain heterocyclic boronic acids, affecting their storage and cross-coupling efficiency.[16] To address this, air-stable surrogates such as N-methyliminodiacetic acid (MIDA) boronates have been developed, which can release the unstable boronic acid in situ under reaction conditions.[16]
Reactivity in Suzuki-Miyaura Cross-Coupling
The premier application of quinoline boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C-C bonds.[1][6] This reaction is a cornerstone of modern synthesis, enabling the construction of complex biaryl and heteroaryl structures.[5][17]
The catalytic cycle involves three main steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl/heteroaryl halide (or triflate) bond.
-
Transmetalation: The organic group is transferred from the activated boronate to the palladium center. This is often the rate-determining step and requires base activation of the boronic acid.[4][6]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, regenerating the Pd(0) catalyst.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The reactivity of quinoline boronic acid isomers is heavily influenced by electronic and steric effects.[4]
-
Electronic Effects: The pyrimidine ring of quinoline is electron-deficient, particularly at the 2- and 4-positions. A boronic acid group on the more electron-rich benzene portion (positions 5, 6, 7, 8) is generally more reactive as it leads to a more nucleophilic boronate species, facilitating the transmetalation step.[4]
-
Steric Effects: Steric hindrance around the boronic acid group can impede its approach to the palladium center, slowing the reaction.
Experimental Protocols
Detailed and reliable protocols are essential for the successful synthesis and characterization of quinoline boronic acids.
Synthesis Protocol: 3-Quinolineboronic Acid
The following is a general and effective procedure for synthesizing 3-quinolineboronic acid from 3-bromoquinoline via a lithium-halogen exchange followed by borylation.[18]
Materials and Equipment:
-
3-Bromoquinoline
-
Triisopropyl borate
-
n-Butyllithium (n-BuLi), 2M solution in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 2M solution
-
Sodium bicarbonate (NaHCO₃), 2M solution
-
Ethyl acetate (EA)
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Two-necked round-bottomed flask, dropping funnel, Schlenk line/inert gas setup, dry ice/acetone bath
Procedure:
-
Under an inert nitrogen atmosphere, add 3-bromoquinoline (1.0 eq) and triisopropyl borate (2.0 eq) to a two-necked flask and dissolve in anhydrous THF.[18]
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[18]
-
Slowly add n-butyllithium (2.0 eq) dropwise over 1 hour, maintaining the temperature at -78 °C.[18]
-
Stir the reaction mixture at -78 °C for an additional 2 hours after the addition is complete.[18]
-
Remove the cooling bath and allow the reaction to slowly warm to 0 °C.[18]
-
Quench the reaction by carefully adding 2M HCl solution.[18]
-
Neutralize the mixture to pH 7 by adding 2M NaHCO₃ solution.[18]
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.[18]
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[18]
-
Add hexane to the residue to precipitate the product. Filter the resulting white solid to yield 3-quinolineboronic acid.[18]
Caption: A typical experimental workflow for the synthesis of 3-quinolineboronic acid.
Characterization Protocol: A General Workflow
Proper characterization is crucial to confirm the identity, purity, and structure of the synthesized quinoline boronic acid.
Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the organic framework. ¹¹B NMR is particularly useful for characterizing boronic acids, as the chemical shift is sensitive to the hybridization state (sp² for the trigonal acid vs. sp³ for the tetrahedral boronate) and coordination environment of the boron atom.[19][20][21]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula.[22][23]
-
Infrared (IR) Spectroscopy: Can identify characteristic functional group vibrations, such as O-H stretching for the boronic acid and C=N/C=C stretching for the quinoline ring.
-
Melting Point Analysis: A sharp melting point range is an indicator of purity.
Caption: A logical workflow for the characterization of a synthesized compound.
Applications in Medicinal Chemistry and Biology
Quinoline boronic acids are of growing interest in drug discovery.[24][25] The boronic acid group can act as a key pharmacophore, often by forming reversible covalent bonds with active site serine or threonine residues in enzymes.[26]
-
Enzyme Inhibition: They have been investigated as inhibitors of various enzymes. For instance, certain quinolone boronic acid derivatives have been shown to inhibit mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways, which are implicated in viral replication.[24] More recently, pyrazolo[4,3-f]quinoline compounds containing a boronic acid moiety have been identified as dual CLK/ROCK kinase inhibitors with anticancer properties.[22]
-
Sensing and Diagnostics: The ability of boronic acids to reversibly bind with cis-diols makes them suitable for developing sensors for sugars and other biologically important molecules.[2][3]
Caption: Simplified diagram of a signaling pathway inhibited by a quinoline boronic acid.
References
- 1. chemimpex.com [chemimpex.com]
- 2. watsonnoke.com [watsonnoke.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. Quinoline Series: Synthesis – openlabnotebooks.org [openlabnotebooks.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. QUINOLINE-3-BORONIC ACID PINACOLATE | 171364-85-5 [m.chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline-2-boronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 11. 191162-39-7 CAS MSDS (3-Quinolineboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. Quinoline-4-boronic acid | C9H8BNO2 | CID 2762748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Quinolin-5-ylboronic acid | C9H8BNO2 | CID 5153389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 8-Quinolineboronic acid | C9H8BNO2 | CID 2734380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. QUINOLINE-3-BORONIC ACID PINACOLATE CAS#: 171364-85-5 [chemicalbook.com]
- 16. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. 3-Quinolineboronic acid synthesis - chemicalbook [chemicalbook.com]
- 19. par.nsf.gov [par.nsf.gov]
- 20. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. DSpace [kuscholarworks.ku.edu]
Quinoline-6-boronic Acid: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Molecular Structure, Properties, and Applications of Quinoline-6-boronic Acid for Researchers, Scientists, and Drug Development Professionals.
This compound is a versatile heterocyclic organic compound that serves as a crucial building block in synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility primarily stems from the presence of the boronic acid functional group, which enables it to participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This guide provides a comprehensive overview of its molecular structure, key properties, and a detailed experimental protocol for a representative application.
Molecular Structure and Properties
This compound is characterized by a quinoline bicyclic heteroaromatic ring system with a boronic acid group (-B(OH)₂) substituted at the 6-position.
Table 1: Key Molecular and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₈BNO₂[1][2][3] |
| Molecular Weight | 172.98 g/mol [1][2][3] |
| IUPAC Name | quinolin-6-ylboronic acid[1] |
| CAS Number | 376581-24-7[1][2][3] |
| SMILES Notation | OB(O)C1=CC2=CC=CN=C2C=C1[2][3] |
| Physical Form | White Crystalline Powder[2][3] |
| Melting Point | 144.0°C to 145.0°C[2][3] |
Key Applications in Organic Synthesis
The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the quinoline scaffold and various aryl or vinyl halides, providing a powerful tool for the synthesis of substituted quinolines and biquinolines. These structures are prevalent in many biologically active compounds.
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction to synthesize a substituted 6,6'-biquinoline derivative, a common application of this compound and its derivatives.
Reaction Scheme:
Substituted 6-bromoquinoline + Substituted this compound → Substituted 6,6'-biquinoline
Materials and Reagents:
-
Substituted 6-bromoquinoline (1.0 equivalent)
-
Substituted this compound (1.2 equivalents)[1]
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)[1]
-
Base (e.g., Na₂CO₃, 2.0 equivalents)[1]
-
Solvent (e.g., DMF/H₂O mixture, 4:1)[1]
-
Microwave reaction vial
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a microwave reaction vial, add the substituted 6-bromoquinoline (1.0 eq), substituted this compound (1.2 eq), palladium catalyst (3 mol%), and base (2.0 eq).[1]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 DMF/H₂O) to the vial.[1]
-
Microwave Irradiation: Seal the vial tightly and place it in a microwave reactor. Irradiate the mixture at a predetermined temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).[1] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Extraction and Drying: Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.[1] Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.[1]
-
Purification: Concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel to yield the pure substituted 6,6'-biquinoline.[1]
Visualizations
The following diagrams illustrate the logical workflow of the experimental protocol and the catalytic cycle of the Suzuki-Miyaura reaction.
References
Spectroscopic Profile of Quinoline-6-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Quinoline-6-boronic acid, a key building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound verification, quality control, and further research applications.
Spectroscopic Data Summary
The spectroscopic data for this compound are summarized in the tables below. These values are compiled from typical spectroscopic behaviors of quinoline and arylboronic acid moieties and serve as a reference for compound identification.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR) Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.90 | dd | 1.7, 0.9 | H-2 |
| ~8.50 | d | 8.2 | H-4 |
| ~8.20 | d | 1.5 | H-5 |
| ~8.10 | d | 8.7 | H-8 |
| ~7.95 | dd | 8.7, 1.9 | H-7 |
| ~7.50 | dd | 8.2, 4.2 | H-3 |
| ~5.50 (broad s) | s | - | B(OH)₂ |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ, ppm) | Assignment |
| ~151.0 | C-2 |
| ~148.5 | C-8a |
| ~138.0 | C-4 |
| ~135.5 | C-5 |
| ~130.0 | C-7 |
| ~129.5 | C-4a |
| ~128.0 | C-8 |
| ~122.0 | C-3 |
| ~133.0 (broad) | C-6 (ipso-carbon attached to Boron) |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Strong, Broad | O-H stretch (boronic acid) |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~1600, ~1500, ~1450 | Medium-Strong | C=C and C=N stretching (quinoline ring) |
| ~1350 | Strong | B-O stretch |
| ~1100 | Medium | C-B stretch |
| ~830 | Strong | C-H out-of-plane bend (para-substituted-like) |
Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 173.06 | 100 | [M]⁺ (Molecular Ion) |
| 155.05 | ~80 | [M - H₂O]⁺ |
| 128.05 | ~60 | [M - B(OH)₂]⁺ (loss of boronic acid group) |
| 101.04 | ~40 | [C₇H₅N]⁺ (fragment from quinoline ring) |
Experimental Protocols
The following are general protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a standard 5 mm NMR tube.
-
Tune and shim the spectrometer for the chosen solvent.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence.
-
Typically, 16 to 64 scans are sufficient, depending on the sample concentration.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Set the spectral width to cover the expected range (e.g., 0-160 ppm).
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the prepared sample (KBr pellet or on the ATR crystal) in the IR beam path and record the spectrum.
-
Data Acquisition: Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Ionization Method:
-
Electron Ionization (EI): Introduce the sample (often via a direct insertion probe for solids) into the ion source where it is bombarded with high-energy electrons.
-
Electrospray Ionization (ESI): Infuse the sample solution directly into the ESI source. This is a softer ionization technique often used for more polar or fragile molecules.
-
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
The Synthesis of Quinoline Boronic Acids: A Journey from Classical Methods to Modern Innovations
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline boronic acids and their derivatives have emerged as indispensable tools in modern organic chemistry and drug discovery. Their utility as versatile building blocks in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, has cemented their importance in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The quinoline scaffold itself is a key pharmacophore found in a wide array of biologically active compounds. Consequently, the development of efficient and regioselective methods for the synthesis of quinoline boronic acids has been a significant area of research. This technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic methodologies for preparing these valuable compounds, complete with detailed experimental protocols, comparative data, and visual representations of key chemical pathways.
Historical Development of Synthetic Methodologies
The journey to synthesize quinoline boronic acids is intrinsically linked to the broader history of boronic acid chemistry. The first reported synthesis of a boronic acid dates back to 1860 when Edward Frankland prepared ethylboronic acid. However, it was the development of methods for the synthesis of aryl boronic acids that paved the way for their application in cross-coupling reactions and, subsequently, for the preparation of heteroaryl boronic acids like those of quinoline. The evolution of these synthetic methods can be broadly categorized into three key eras: early approaches relying on classical organometallic chemistry, the advent of palladium-catalyzed cross-coupling, and the modern era of direct C-H functionalization.
Early Approaches: The Organometallic Era
The earliest methods for the synthesis of aryl boronic acids involved the reaction of organometallic reagents, such as Grignard or organolithium compounds, with borate esters. This classical approach, while effective, often required harsh reaction conditions and showed limited functional group tolerance.
One of the most significant early methods for generating the necessary organometallic intermediates from haloarenes was the lithium-halogen exchange . This reaction, typically carried out at very low temperatures, allows for the facile generation of an organolithium species from an aryl halide, which can then be trapped with a trialkyl borate to form the boronic ester. Subsequent hydrolysis then yields the desired boronic acid. This method proved to be applicable to the synthesis of quinoline boronic acids from haloquinolines.
Experimental Protocol: Synthesis of 3-Quinolineboronic Acid via Lithium-Halogen Exchange
-
Reaction Setup: To a 250 mL two-necked round-bottomed flask under a nitrogen atmosphere, add 3-bromoquinoline (3.00 g, 14.49 mmol) and dissolve it in 100 mL of anhydrous tetrahydrofuran (THF).
-
Borylation: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add triisopropyl borate (3.30 mL, 29.06 mmol).
-
Lithiation: Slowly add a 2M solution of n-butyllithium in hexane (14.50 mL, 29.00 mmol) dropwise over a period of 1 hour, maintaining the temperature at -78 °C.
-
Reaction Progression: Stir the reaction mixture at -78 °C for an additional 2 hours.
-
Quenching and Work-up: Remove the dry ice/acetone bath and allow the reaction to warm to 0 °C. Quench the reaction by adding 2 M hydrochloric acid. Adjust the pH to 7 with a 2 M sodium bicarbonate solution.
-
Extraction and Isolation: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Precipitate the product by adding hexane to afford 3-quinolineboronic acid as a white solid.
The Advent of Palladium-Catalyzed Cross-Coupling: The Miyaura Borylation
A paradigm shift in the synthesis of boronic acids occurred with the development of palladium-catalyzed cross-coupling reactions. The Miyaura borylation reaction , first reported in the 1990s, provided a milder and more functional group tolerant alternative to the classical organometallic methods. This reaction typically involves the coupling of an aryl or heteroaryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. The resulting boronic ester can then be hydrolyzed to the boronic acid or used directly in subsequent reactions. The Miyaura borylation has been widely applied to the synthesis of a variety of quinoline boronic acid isomers from the corresponding haloquinolines.
Experimental Protocol: Palladium-Catalyzed Borylation of 4-Chloroquinoline
-
Reaction Setup: In a reaction vessel, combine the 4-chloroquinoline derivative (0.5 mmol), bis(pinacolato)diboron (0.75 mmol), a suitable base (e.g., potassium acetate, 1.0 mmol), and a palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%).
-
Solvent: Add 1,4-dioxane (2 mL) as the solvent.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 80-100 °C) for a designated time, monitoring the reaction progress by TLC or GC-MS.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent and wash with water or brine.
-
Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-(pinacolato)borylquinoline.
-
Hydrolysis (if required): The resulting boronic ester can be hydrolyzed to the corresponding boronic acid by treatment with an acid, such as HCl.
The Modern Era of C-H Functionalization
The most recent and arguably most elegant approach to the synthesis of quinoline boronic acids is through the direct iridium-catalyzed C-H borylation of the quinoline core. This method circumvents the need for pre-functionalized haloquinolines, offering a more atom-economical and efficient route. The regioselectivity of the C-H borylation is often governed by steric and electronic factors, and various iridium-ligand systems have been developed to control the position of borylation on the quinoline ring. For instance, the C8 position of quinolines can be selectively borylated using specific iridium catalysts.
Experimental Protocol: Iridium-Catalyzed C8-Borylation of Quinoline
-
Catalyst System: A heterogeneous Ir catalyst system based on a silica-supported cage-type monophosphane ligand (SMAP) is often employed for C8-selective borylation.
-
Reaction Setup: In a reaction vessel, combine the quinoline derivative, bis(pinacolato)diboron, and the iridium catalyst system in a suitable solvent.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures under an inert atmosphere. The progress of the reaction is monitored by analytical techniques such as GC-MS or NMR.
-
Work-up and Purification: Upon completion, the reaction mixture is worked up by filtration to remove the heterogeneous catalyst, followed by solvent evaporation. The resulting crude product is then purified by column chromatography to yield the C8-borylated quinoline pinacol ester.
Comparative Analysis of Synthetic Methods
The choice of synthetic method for a particular quinoline boronic acid depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following table provides a summary of quantitative data for different synthetic approaches to various quinoline boronic acid isomers.
| Quinoline Boronic Acid Isomer | Synthetic Method | Starting Material | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Quinolineboronic acid | Lithium-Halogen Exchange | 3-Bromoquinoline | n-BuLi, B(OⁱPr)₃ | THF | -78 to 0 | 3 | 80 | |
| 4-Quinolineboronic acid | Pfitzinger Reaction followed by Suzuki Coupling | Isatin, 4'-Bromoacetophenone, Arylboronic acid | KOH, Pd(PPh₃)₄ | EtOH/H₂O, Dioxane/H₂O | Reflux, 130 | 12-48, 1.5 | 7-93 (Suzuki step) | |
| 8-Quinolineboronic acid | Suzuki-Miyaura Coupling | 8-Chloro-2-methylquinoline | B₂(OH)₄, Pd catalyst | - | 80 | 1 | 65 | |
| Various Isomers | Ir-catalyzed C-H Borylation | Substituted Quinolines | [Ir(cod)Cl]₂, dtbpy | Octane | - | - | up to 84 | |
| 4-Borylated Quinolines | Pd-catalyzed Borylation | 4-Chloroquinolines | B₂pin₂, Pd(dppf)Cl₂ | 1,4-Dioxane | - | - | Good yields |
Conclusion
The synthesis of quinoline boronic acids has undergone a remarkable evolution, progressing from classical organometallic methods to highly sophisticated transition metal-catalyzed reactions. The early reliance on lithium-halogen exchange and Grignard reactions provided the foundational chemistry but was often limited by harsh conditions and poor functional group compatibility. The advent of palladium-catalyzed Miyaura borylation revolutionized the field, offering a milder and more versatile approach. Most recently, iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct and atom-economical synthesis of these important building blocks. For researchers and drug development professionals, a thorough understanding of this historical progression and the nuances of each synthetic methodology is crucial for the rational design and efficient synthesis of novel quinoline-based compounds with potential therapeutic applications. Future developments in this field will likely focus on the discovery of even more selective, sustainable, and cost-effective catalytic systems for the synthesis of a wider range of functionalized quinoline boronic acids.
Theoretical Properties and Computational Studies of Quinoline Boronic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical properties and computational studies of quinoline boronic acids. It is designed to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the molecular characteristics and computational modeling of this important class of compounds.
Introduction to Quinoline Boronic Acids
Quinoline boronic acids are a class of organic compounds that incorporate both the quinoline heterocyclic scaffold and a boronic acid functional group. The quinoline moiety is a privileged structure in medicinal chemistry, found in numerous natural and synthetic bioactive molecules with a wide range of therapeutic applications, including anticancer, antimalarial, and antibacterial agents. The boronic acid group is a versatile functional group known for its ability to form reversible covalent bonds with diols, its role in Suzuki-Miyaura cross-coupling reactions, and its increasing importance in the design of enzyme inhibitors and sensors. The combination of these two moieties in quinoline boronic acids results in compounds with unique chemical and biological properties, making them attractive targets for theoretical and computational investigation.
Theoretical Properties of Quinoline Boronic Acids
The electronic and structural properties of quinoline boronic acids are fundamental to understanding their reactivity, molecular interactions, and potential biological activity. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these properties.
Electronic Properties
DFT calculations can provide valuable information about the electronic structure of quinoline boronic acids. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, the electrostatic potential (ESP), and the dipole moment. These parameters help in predicting the reactivity, stability, and potential interaction sites of the molecules.
Table 1: Calculated Electronic Properties of Selected Quinoline Derivatives (Illustrative Examples)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Computational Method | Reference |
| Quinoline Derivative A | -0.23296 | -0.07206 | 0.1609 | 0.464 | DFT/B3LYP/6-311+G(d,p) | |
| Quinoline Derivative B | -0.23664 | -0.08944 | 0.1472 | 0.455 | DFT/B3LYP/6-311+G(d,p) | |
| Quinoline Derivative C | -0.23976 | -0.09796 | 0.1418 | 0.4515 | DFT/B3LYP/6-311+G(d,p) | |
| Quinoline Derivative D | -0.207 | -0.06941 | 0.138 | 2.150 | DFT/B3LYP/6-311+G(d,p) | |
| Quinoline Derivative E | -0.102 | -0.033 | 0.069 | - | DFT/B3LYP/6-311+G(d,p) | [2] |
Note: The data in this table is for illustrative purposes and is derived from studies on various quinoline derivatives, not necessarily the parent boronic acids. The specific values are highly dependent on the substituents and the computational methodology.
Molecular Geometry and Reactivity Descriptors
The three-dimensional structure of quinoline boronic acids dictates their ability to interact with biological targets. Computational methods can predict optimized geometries, bond lengths, and bond angles. Furthermore, global reactivity descriptors such as chemical hardness, softness, electronegativity, and chemical potential can be calculated from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity.[1]
Computational Studies of Quinoline Boronic Acids
Computational studies on quinoline boronic acids and their derivatives have been instrumental in understanding their structure-activity relationships (SAR) and guiding the design of new therapeutic agents.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of quinoline boronic acids, docking studies have been employed to investigate their binding modes with protein targets, such as kinases. These studies provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity and selectivity of the compounds.
Quantum Chemical Calculations
As discussed, DFT calculations are central to understanding the intrinsic properties of these molecules. Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of these compounds.[1][3]
Experimental Protocols
The synthesis and characterization of quinoline boronic acids are crucial for validating computational predictions and for their use in further studies.
Synthesis of Quinoline-3-boronic acid
A general procedure for the synthesis of quinoline-3-boronic acid from 3-bromoquinoline is as follows:
Materials:
-
3-bromoquinoline
-
Triisopropyl borate
-
n-butyllithium (2M solution in hexane)
-
Anhydrous tetrahydrofuran (THF)
-
2M Hydrochloric acid (HCl)
-
2M Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
Procedure:
-
To a two-necked 250 mL round-bottom flask under a nitrogen atmosphere, add 3-bromoquinoline (3.00 g, 14.49 mmol) and triisopropyl borate (3.30 mL, 29.06 mmol) dissolved in anhydrous THF (100 mL).
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a 2M hexane solution of n-butyllithium (14.50 mL, 29.00 mmol) dropwise over 1 hour.
-
Maintain the reaction at -78 °C for an additional 2 hours.
-
Remove the cooling bath and allow the reaction to warm to 0 °C.
-
Quench the reaction by adding 2 M HCl solution.
-
Adjust the pH to 7 with a 2 M NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Precipitate the product by adding hexane to yield quinoline-3-boronic acid as a white solid.[4]
Characterization
The synthesized quinoline boronic acids are typically characterized using a variety of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the structure of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.
Table 2: Physical and Spectroscopic Data for Selected Quinoline Boronic Acids
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Spectroscopic Data |
| Quinoline-2-boronic acid | - | C₉H₈BNO₂ | 172.98 | Solid | Not readily available |
| Quinoline-3-boronic acid | 191162-39-7 | C₉H₈BNO₂ | 172.98 | White solid | Not readily available |
| Quinoline-4-boronic acid | 371764-64-6 | C₉H₈BNO₂ | 172.98 | Solid | Not readily available |
| Quinoline-5-boronic acid | 355386-94-6 | C₉H₈BNO₂ | 172.98 | Light yellow to brown powder | ¹H NMR, IR, MS available from commercial sources[5][6] |
| Quinoline-6-boronic acid | 376581-24-7 | C₉H₈BNO₂ | 172.98 | - | Not readily available |
| Quinoline-7-boronic acid | 629644-82-2 | C₉H₈BNO₂ | 172.98 | - | Not readily available |
| Quinoline-8-boronic acid | 86-58-8 | C₉H₈BNO₂ | 172.98 | Solid | ¹H NMR, ¹³C NMR available from commercial sources[7] |
Note: Detailed, published spectroscopic data for the parent quinoline boronic acids is sparse in the readily available literature. The data is often held by commercial suppliers.
Visualizations
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of quinoline boronic acids.
Caption: General workflow for the synthesis, characterization, and computational study of quinoline boronic acids.
Signaling Pathway Inhibition
Certain complex derivatives of quinoline boronic acids have been investigated as inhibitors of protein kinases, such as Rho-associated coiled-coil containing protein kinase (ROCK) and CDC-like kinase (CLK). These kinases are involved in crucial cellular signaling pathways that regulate cell proliferation, migration, and survival.[8][9][10][11]
Caption: Simplified diagram of the ROCK signaling pathway and its inhibition by a quinoline boronic acid derivative.
Conclusion
Quinoline boronic acids represent a promising class of compounds with significant potential in medicinal chemistry and materials science. Computational studies, particularly DFT and molecular docking, are invaluable tools for understanding their fundamental properties and guiding the design of new molecules with desired activities. While there is a need for more systematic computational and experimental data on the parent quinoline boronic acid isomers, the existing research on their derivatives highlights the importance of this chemical scaffold. This guide provides a foundational understanding of the theoretical and computational aspects of quinoline boronic acids, which will be beneficial for researchers working in this exciting field.
References
- 1. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 3-Quinolineboronic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Quinoline-5-boronic acid(355386-94-6) 1H NMR spectrum [chemicalbook.com]
- 6. Quinolin-5-ylboronic acid | C9H8BNO2 | CID 5153389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. Rho-associated coiled-coil kinase (ROCK) signaling and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting ROCK/LIMK/cofilin signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide to the Solubility and Stability of Quinoline-6-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Quinoline-6-boronic acid, a key building block in medicinal chemistry and materials science. Due to the limited availability of direct quantitative data for this compound, this document synthesizes information from publicly available sources on the compound itself, alongside data from structurally related compounds such as phenylboronic acid and quinoline, to provide a robust framework for its handling, storage, and application.
Physicochemical Properties
This compound is a heterocyclic aromatic compound containing a quinoline nucleus functionalized with a boronic acid group. Its chemical structure influences its reactivity, solubility, and stability.
| Property | Value | Reference |
| Molecular Formula | C₉H₈BNO₂ | [1][2] |
| Molecular Weight | 172.98 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 144.0°C to 145.0°C | [2] |
Solubility Profile
Quantitative solubility data for this compound is not extensively reported in the literature. However, based on the behavior of similar compounds like phenylboronic acid and the general properties of quinoline, a qualitative and estimated solubility profile can be established.[3][4] Boronic acids, in general, exhibit a range of solubilities depending on the nature of the organic substituent and the solvent.
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Polarity Index | Expected Solubility | Rationale / Notes |
| Water | 10.2 | Slightly Soluble | Quinoline itself is slightly soluble in cold water and more soluble in hot water.[5] The boronic acid group can increase aqueous solubility, but the overall molecule remains largely hydrophobic. |
| Methanol | 5.1 | Soluble | Polar protic solvent, likely to solubilize the compound through hydrogen bonding with the boronic acid and quinoline nitrogen. |
| Ethanol | 4.3 | Soluble | Similar to methanol, expected to be a good solvent. |
| Acetonitrile | 5.8 | Moderately Soluble | Polar aprotic solvent. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly Soluble | High polarity makes it a good solvent for a wide range of organic compounds. |
| Dichloromethane (DCM) | 3.1 | Sparingly Soluble | Lower polarity may limit solubility. |
| Diethyl Ether | 2.8 | Sparingly Soluble | Phenylboronic acid shows high solubility in ethers, suggesting this compound may also be soluble.[3][4] |
| Toluene | 2.4 | Poorly Soluble | Non-polar solvent, not expected to be effective. |
Stability Characteristics
The stability of this compound is a critical consideration for its storage and use in synthetic applications. Boronic acids are known to be susceptible to several degradation pathways.
Thermal Stability
The melting point of this compound is reported to be in the range of 144-145°C, suggesting good thermal stability under typical laboratory conditions.[2] However, like other boronic acids, it can undergo dehydration at elevated temperatures to form the corresponding cyclic anhydride, a boroxine. This process is often reversible in the presence of water. Thermal analysis of quinoline derivatives suggests that decomposition generally occurs at temperatures significantly above the melting point.[6][7]
pH-Dependent Stability
Oxidative Stability
Oxidative degradation is a primary concern for boronic acids.[8][11][12] The carbon-boron bond can be cleaved by oxidizing agents, including atmospheric oxygen, particularly in the presence of metal ions or under basic conditions. This process, known as oxidative deboronation, results in the formation of the corresponding phenol (6-hydroxyquinoline) and boric acid.[11] For boronic acids in biological contexts, oxidation by reactive oxygen species is a significant stability issue.[12]
Photostability
Quinoline and its derivatives can undergo photodegradation upon exposure to light.[13] Studies on quinoline have shown that it degrades in sunlight with a half-life that can vary depending on environmental conditions.[13] The degradation can be influenced by factors such as pH and the presence of photosensitizers.[13] Therefore, it is recommended to store this compound protected from light.
Experimental Protocols
Protocol for Determination of Aqueous Solubility (Thermodynamic Shake-Flask Method)
This protocol outlines a standard procedure for determining the thermodynamic solubility of this compound in aqueous buffers of different pH.
-
Preparation of Buffer Solutions: Prepare a series of aqueous buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Sample Preparation: Add an excess amount of solid this compound to separate vials containing a known volume of each buffer solution.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Construct a calibration curve using standard solutions of known concentrations to determine the solubility at each pH.
Protocol for Stability Assessment by HPLC
This protocol describes a general method for assessing the stability of this compound under various stress conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stress Conditions:
-
Acidic/Basic Hydrolysis: Dilute the stock solution into aqueous solutions of known pH (e.g., 0.1 M HCl, water, 0.1 M NaOH) and incubate at a controlled temperature (e.g., 50 °C).
-
Oxidative Degradation: Dilute the stock solution into a solution containing an oxidizing agent (e.g., 3% H₂O₂) and incubate at room temperature.
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60 °C).
-
Photostability: Expose the solid compound and the stock solution to a controlled light source (e.g., ICH-compliant photostability chamber). A dark control should be run in parallel.
-
-
Time Points: Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze the withdrawn samples by a stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of any degradation products.
-
Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.
Visualizations
Logical Workflow for Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Potential Degradation Pathways
Caption: Potential Degradation Pathways of this compound.
Potential Involvement in Signaling Pathways
Quinoline-based molecules have been investigated as inhibitors of various kinase signaling pathways implicated in cancer. While the direct role of this compound in these pathways is not established, its derivatives are of significant interest.
Caption: Potential Targeting of Kinase Signaling Pathways by Quinoline Derivatives.
Conclusion
This compound is a valuable synthetic intermediate with moderate stability. While specific quantitative data on its solubility and stability are limited, this guide provides a framework based on the known properties of related compounds. Researchers and drug development professionals should handle this compound with consideration for its potential degradation via oxidation, dehydration, and protodeboronation. It is recommended to store this compound in a cool, dry, and dark environment and to use it in a timely manner after preparation of solutions. Further experimental validation of its solubility and stability profile under specific application conditions is highly encouraged.
References
- 1. Quinolin-6-ylboronic Acid (contains varying amounts of Anhydride) | C9H8BNO2 | CID 4192671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Evaluation of quinoline photodegradation from g-C 3 N 4 /TiO 2 heterostructured materials | XIV Encontro de Catálise do Norte, Nordeste e Centro-Oeste [submissao.sbcat.org]
- 4. d-nb.info [d-nb.info]
- 5. Quinoline - Wikipedia [en.wikipedia.org]
- 6. longdom.org [longdom.org]
- 7. Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (PDF) Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. (2016) | Paul Alan Cox | 284 Citations [scispace.com]
- 11. pnas.org [pnas.org]
- 12. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Quinoline-6-boronic Acid: A Technical Guide for Researchers and Drug Development Professionals
An in-depth guide on the commercial availability, core applications, and handling of Quinoline-6-boronic acid, a key building block in modern medicinal chemistry.
Introduction
This compound is a versatile heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural motif, combining a quinoline core with a reactive boronic acid functional group, makes it an invaluable building block for the synthesis of complex molecules with diverse pharmacological activities. This guide provides a comprehensive overview of its commercial availability, key synthetic applications, and its role in the development of targeted therapeutics, with a focus on inhibitors of Homeodomain-Interacting Protein Kinase 2 (HIPK2) and Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2).
Commercial Availability and Suppliers
This compound and its derivatives, such as the pinacol ester, are readily available from a variety of chemical suppliers. Researchers can procure these compounds in various purities and quantities to suit their specific research needs. Below is a summary of prominent suppliers and their product specifications.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Thermo Scientific Chemicals | This compound | 376581-24-7 | C₉H₈BNO₂ | 172.98 | 97% |
| Santa Cruz Biotechnology | This compound | 376581-24-7 | C₉H₈BNO₂ | 172.9 | ≥99%[1] |
| Apollo Scientific | This compound | 376581-24-7 | C₉H₈BNO₂ | - | ≥95% |
| Oakwood Chemical | This compound | 376581-24-7 | C₉H₈BNO₂ | 172.98 | - |
| United States Biological | Quinolin-6-yl-boronic acid | - | - | - | Reagent Grade |
| Parchem | This compound, Pinacol Ester | 406463-06-7 | - | - | - |
Physicochemical Properties and Safety Information
Physical and Chemical Properties:
-
Appearance: Typically a white to light yellow powder or crystalline solid.
-
Molecular Formula: C₉H₈BNO₂
-
Molecular Weight: 172.98 g/mol
-
CAS Number: 376581-24-7
Safety and Handling:
This compound is an irritant and requires careful handling in a laboratory setting.[2]
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]
-
Precautionary Measures:
-
First Aid:
Key Synthetic Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This compound is an excellent substrate for this palladium-catalyzed reaction, allowing for the facile introduction of the quinoline moiety into a wide array of molecular scaffolds. This versatility is a key reason for its prominence in drug discovery programs.
General Experimental Protocol for Suzuki-Miyaura Coupling
The following is a generalized procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound. Reaction conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization depending on the specific substrates used.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
This compound (or its pinacol ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)
-
Ligand (if required by the catalyst, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, THF/water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (0.01-0.05 equiv), and ligand (if necessary).
-
Solvent and Base Addition: Add the anhydrous solvent and the base (2.0-3.0 equiv). If using a mixed solvent system (e.g., dioxane/water), degas the mixture thoroughly.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Quinoline-based compounds have emerged as privileged scaffolds in the development of kinase inhibitors. The ability to functionalize the quinoline core using this compound in Suzuki-Miyaura coupling reactions has been instrumental in the synthesis of potent and selective inhibitors for various kinases, including HIPK2 and CaMKK2.[5][6]
Inhibition of Homeodomain-Interacting Protein Kinase 2 (HIPK2)
HIPK2 is a serine/threonine kinase that plays a crucial role in cell proliferation, apoptosis, and developmental processes.[7] Dysregulation of HIPK2 has been implicated in various diseases, including cancer and fibrosis, making it an attractive therapeutic target.[7][8][9] Borylated quinolines have been utilized in the development of potential boron-based HIPK2 inhibitors.[10]
// Nodes DNA_Damage [label="DNA Damage\n(e.g., UV, Chemotherapy)", fillcolor="#FBBC05", fontcolor="#202124"]; HIPK2 [label="HIPK2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p53 [label="p53", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MDM2 [label="MDM2", fillcolor="#F1F3F4", fontcolor="#202124"]; Wnt_beta_catenin [label="Wnt/β-catenin\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; TGF_beta [label="TGF-β\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Fibrosis [label="Fibrosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quinoline_Inhibitor [label="Quinoline-based\nHIPK2 Inhibitor", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges DNA_Damage -> HIPK2 [label="Activates"]; HIPK2 -> p53 [label="Phosphorylates (Ser46)\nActivates"]; p53 -> Apoptosis [label="Induces"]; HIPK2 -> MDM2 [label="Inhibits"]; MDM2 -> p53 [style=dashed, arrowhead=tee, label="Promotes degradation"]; HIPK2 -> Wnt_beta_catenin [label="Regulates"]; HIPK2 -> TGF_beta [label="Regulates"]; Wnt_beta_catenin -> Fibrosis; TGF_beta -> Fibrosis; Quinoline_Inhibitor -> HIPK2 [arrowhead=tee, color="#EA4335", penwidth=2, label="Inhibits"]; } dot Figure 1: Simplified HIPK2 signaling pathway and the point of intervention for quinoline-based inhibitors.
Inhibition of Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2)
CaMKK2 is a key upstream kinase that regulates various cellular processes, including cell metabolism, inflammation, and neuronal functions. Its dysregulation has been linked to several diseases, including cancer, metabolic disorders, and bipolar disorder.[11][12][13][14] The development of selective CaMKK2 inhibitors is an active area of research, and quinoline-based scaffolds have shown promise.[5][6]
// Nodes Calcium [label="Increased Intracellular\nCa²⁺", fillcolor="#FBBC05", fontcolor="#202124"]; Calmodulin [label="Calmodulin", fillcolor="#F1F3F4", fontcolor="#202124"]; CaMKK2 [label="CaMKK2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AMPK [label="AMPK", fillcolor="#34A853", fontcolor="#FFFFFF"]; CaMKIV [label="CaMKIV", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Metabolism [label="Cellular Metabolism\n& Energy Homeostasis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gene_Expression [label="Gene Expression\n& Proliferation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quinoline_Inhibitor [label="Quinoline-based\nCaMKK2 Inhibitor", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Calcium -> Calmodulin [label="Binds to"]; Calmodulin -> CaMKK2 [label="Activates"]; CaMKK2 -> AMPK [label="Phosphorylates\nActivates"]; CaMKK2 -> CaMKIV [label="Phosphorylates\nActivates"]; AMPK -> Cell_Metabolism [label="Regulates"]; CaMKIV -> Gene_Expression [label="Regulates"]; Quinoline_Inhibitor -> CaMKK2 [arrowhead=tee, color="#EA4335", penwidth=2, label="Inhibits"]; } dot Figure 2: Overview of the CaMKK2 signaling cascade and the inhibitory action of quinoline-based compounds.
Experimental Workflow for Inhibitor Synthesis
The synthesis of quinoline-based kinase inhibitors often follows a convergent strategy where key fragments are prepared separately and then coupled in the final steps, frequently utilizing a Suzuki-Miyaura reaction.
// Nodes Start [label="Starting Materials:\n- Halogenated Quinoline\n- Other Aryl Halide", fillcolor="#F1F3F4", fontcolor="#202124"]; Boronylation [label="Borylation", fillcolor="#FFFFFF", fontcolor="#202124"]; QBA [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Other_Fragment [label="Other Coupling Partner\n(Aryl Halide)", fillcolor="#FBBC05", fontcolor="#202124"]; Suzuki [label="Suzuki-Miyaura\nCoupling", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Quinoline-based\nKinase Inhibitor", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification &\nCharacterization", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Boronylation; Boronylation -> QBA; Start -> Other_Fragment; QBA -> Suzuki; Other_Fragment -> Suzuki; Suzuki -> Purification; Purification -> Inhibitor; } dot Figure 3: A representative experimental workflow for the synthesis of a quinoline-based kinase inhibitor.
Conclusion
This compound is a commercially accessible and highly valuable reagent for researchers and professionals in drug development. Its utility in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling allows for the efficient synthesis of complex quinoline-containing molecules. The successful application of this building block in the development of inhibitors for critical disease targets such as HIPK2 and CaMKK2 underscores its importance in modern medicinal chemistry. As the demand for novel and targeted therapeutics continues to grow, the role of versatile building blocks like this compound will undoubtedly expand.
References
- 1. scbt.com [scbt.com]
- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. Quinoline Series: Synthesis – openlabnotebooks.org [openlabnotebooks.org]
- 6. CaMKK2 Inibitors: Quinoline Analogs – openlabnotebooks.org [openlabnotebooks.org]
- 7. HIPK2 is a new drug target for anti-fibrosis therapy in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are HIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CaMKK2 as a therapeutic target to combat metastasis in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. CaMKK2 Signaling in Metabolism and Skeletal Disease: A New Axis with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CaMKK2 as an emerging treatment target for bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
Quinoline-6-boronic acid: A Comprehensive Technical Guide to Safety, Handling, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-6-boronic acid is a versatile heterocyclic organic compound that holds significant promise in the realms of medicinal chemistry and materials science. Its unique structure, combining the quinoline scaffold with a reactive boronic acid moiety, makes it a valuable building block in the synthesis of complex molecules. The quinoline core is a prevalent feature in numerous approved drugs, showcasing a wide array of therapeutic activities.[1] The boronic acid group further enhances its utility, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis.[2] This guide provides an in-depth overview of the safety, handling, and key applications of this compound, tailored for professionals in research and drug development.
Chemical and Physical Properties
A clear understanding of the fundamental properties of this compound is essential for its safe and effective use.
| Property | Value | Source |
| CAS Number | 376581-24-7 | --INVALID-LINK-- |
| Molecular Formula | C₉H₈BNO₂ | --INVALID-LINK-- |
| Molecular Weight | 172.98 g/mol | --INVALID-LINK-- |
| Appearance | White to light yellow powder or crystal | --INVALID-LINK-- |
| Melting Point | 155.0 to 159.0 °C | --INVALID-LINK-- |
| Purity | ≥99% | --INVALID-LINK-- |
Safety and Handling
Proper handling and storage of this compound are paramount to ensure laboratory safety. This section summarizes the key safety information derived from Material Safety Data Sheets (MSDS).
Hazard Identification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements.
| Hazard Class | Hazard Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |
Source: PubChem
Precautionary Measures and Personal Protective Equipment (PPE)
A logical workflow for the safe handling of this compound is depicted below. Adherence to these steps is crucial to minimize exposure and ensure a safe working environment.
First-Aid Measures
In case of accidental exposure, the following first-aid measures should be taken immediately:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Source: Fisher Scientific SDS
Toxicological Information
The toxicological properties of this compound have not been exhaustively investigated. However, based on the available data for quinoline and related compounds, it should be handled with care. The primary health hazards are irritation to the skin, eyes, and respiratory system. Chronic exposure effects are not well-documented.
Experimental Protocols and Applications
This compound is a key intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical industry. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling: A Representative Experimental Protocol
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The following is a generalized protocol for the coupling of this compound with an aryl halide. Researchers should note that optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound (1.0 equivalent), the aryl halide (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).
-
Evacuate the vessel and backfill with an inert gas. Repeat this process three times to ensure an inert atmosphere.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
The following diagram illustrates the general workflow of a Suzuki-Miyaura coupling reaction.
Applications in Drug Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in drugs with a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4][5][6] this compound serves as a crucial starting material for the synthesis of novel quinoline-based compounds with potential therapeutic applications. The ability to functionalize the quinoline ring at the 6-position via the boronic acid handle allows for the exploration of structure-activity relationships and the development of new drug candidates.[1]
Conclusion
This compound is a valuable and versatile reagent for researchers and drug development professionals. A thorough understanding of its properties, coupled with strict adherence to safety and handling protocols, is essential for its effective and safe utilization. Its primary application in Suzuki-Miyaura cross-coupling reactions provides a powerful tool for the synthesis of novel and potentially bioactive molecules, further underscoring its importance in the advancement of medicinal chemistry and materials science.
References
- 1. Buy (2-Methyl-6-quinolinyl)boronic acid | 1092790-20-9 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of Quinoline-6-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing quinoline-6-boronic acid. This versatile reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures, particularly biaryl and heteroaryl structures prevalent in pharmaceutical compounds.
Introduction
The Suzuki-Miyaura coupling is a powerful and widely used transition-metal-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[1] The reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids. Quinoline moieties are significant pharmacophores found in numerous therapeutic agents, and their functionalization via Suzuki-Miyaura coupling is a key strategy in drug discovery. This document outlines a general protocol for the coupling of this compound with various aryl halides, providing representative data and a detailed experimental workflow.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[2][3] The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[4]
Data Presentation
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. Yields are illustrative and can be influenced by the specific substrate, catalyst, ligand, base, and solvent system used.[5][6]
| Entry | Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 90-98 |
| 3 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 12 | 75-88 |
| 4 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 16 | 70-85 |
| 5 | 2-Bromonaphthalene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | THF/H₂O | 80 | 16 | 80-95 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of this compound with an aryl bromide.[5][7]
Materials:
-
This compound (1.0 eq.)
-
Aryl bromide (1.1 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq.)
-
Degassed solvent (e.g., Toluene/Ethanol/H₂O or Dioxane/H₂O)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
-
Reaction monitoring tools (TLC or LC-MS)
-
Purification supplies (Silica gel for column chromatography)
Procedure:
-
To a flame-dried reaction flask, add this compound (1.0 eq.), the aryl bromide (1.1 eq.), palladium catalyst (3-5 mol%), and base (2.0 eq.).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-arylquinoline.
Microwave-Assisted Suzuki Cross-Coupling
For accelerated reaction times, a microwave-assisted protocol can be employed.[6]
Materials:
-
This compound (1.2 eq.)
-
6-Bromoquinoline (or other aryl halide, 1.0 eq.)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)
-
Base (e.g., Na₂CO₃, 2.0 eq.)
-
Solvent (e.g., DMF/H₂O, 4:1)
-
Microwave reaction vial with a cap
Procedure:
-
In a microwave reaction vial, combine the 6-bromoquinoline, this compound, palladium catalyst, and base.
-
Add the solvent mixture to the vial.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).[6]
-
After the reaction, allow the vial to cool to room temperature.
-
Follow the workup and purification steps as described in the general protocol (steps 7-9).
Visualizations
The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling protocol.
References
The Role of Quinoline-6-boronic Acid in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-6-boronic acid and its derivatives are invaluable reagents in modern organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and materials science. The quinoline moiety is a privileged scaffold found in a wide array of biologically active compounds, including anticancer, antimalarial, and anti-inflammatory agents. Palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, provide a powerful and versatile methodology for the functionalization of the quinoline core. This document offers detailed application notes, experimental protocols, and quantitative data to guide researchers in the effective use of this compound in these transformative reactions.
Applications in Drug Discovery and Materials Science
The strategic introduction of aryl, heteroaryl, or alkyl substituents at the 6-position of the quinoline ring can significantly modulate the pharmacological and physicochemical properties of the resulting molecules. This compound serves as a key building block in the synthesis of a diverse range of compounds, including:
-
Kinase Inhibitors: Many kinase inhibitors feature substituted quinoline cores that interact with the ATP-binding site of the enzyme.
-
Antiviral and Antimicrobial Agents: Functionalized quinolines have shown potent activity against a variety of pathogens.
-
Organic Light-Emitting Diodes (OLEDs): The rigid and planar structure of the quinoline system makes it an attractive component in the design of novel organic electronic materials.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., this compound) and an organic halide or triflate. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Reaction Conditions and Yields
The efficiency of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize typical reaction conditions and the resulting yields for the coupling of various aryl boronic acids with aryl halides, providing a reference for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid Using a Pd-NHC-MIL-101(Cr) Catalyst
| Entry | Aryl Halide | Product | Time (h) | Yield (%) |
| 1 | Iodobenzene | Biphenyl | 0.5 | 98 |
| 2 | Bromobenzene | Biphenyl | 1 | 96 |
| 3 | Chlorobenzene | Biphenyl | 3 | 92 |
| 4 | 4-Bromoanisole | 4-Methoxybiphenyl | 1 | 97 |
| 5 | 4-Bromotoluene | 4-Methylbiphenyl | 1 | 95 |
| 6 | 4-Bromobenzaldehyde | 4-Formylbiphenyl | 2 | 93 |
| 7 | 4-Bromonitrobenzene | 4-Nitrobiphenyl | 1.5 | 94 |
| 8 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | 2.5 | 90 |
Reaction Conditions: Aryl halide (1.0 mmol), phenylboronic acid (1.1 mmol), K₂CO₃ (1.5 mmol), Pd-NHC-MIL-101(Cr) catalyst (5.0 mg, 0.6 mol%), and H₂O (5.0 mL) at 85°C.
Table 2: Synthesis of 6-Arylquinolines via Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 92 |
| 3 | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF | 80 | 16 | 88 |
| 4 | 3-Bromopyridine | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DMF/H₂O | 110 | 10 | 78 |
Note: Yields are representative and can vary based on the specific reaction scale and purity of reagents.
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol provides a general procedure that can be optimized for specific substrates.
Materials:
-
This compound (1.0 eq.)
-
Aryl halide (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq.)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, and the base.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst and any additional ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-arylquinoline.
Detailed Protocol: Synthesis of 6-(Thiophen-2-yl)quinoline
This protocol is adapted from a procedure for the synthesis of related biaryl compounds.
Materials:
-
This compound (173 mg, 1.0 mmol)
-
2-Bromothiophene (212 mg, 1.3 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (22 mg, 0.03 mmol)
-
Potassium carbonate (276 mg, 2.0 mmol)
-
1,2-Dimethoxyethane (DME) (8 mL)
-
Water (2 mL)
Procedure:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound, 2-bromothiophene, and potassium carbonate.
-
Add the Pd(dppf)Cl₂ catalyst.
-
Add the DME and water.
-
Heat the mixture to 80 °C under an argon atmosphere with stirring for 4 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-(thiophen-2-yl)quinoline.
Experimental Workflow and Troubleshooting
General Experimental Workflow
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.
Troubleshooting Common Issues
Low or No Yield:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it may require in-situ reduction. Consider using a fresh batch of catalyst or a more robust precatalyst.
-
Reagent Decomposition: Boronic acids can be prone to protodeboronation, especially at high temperatures. Check the purity of the this compound. Using the more stable pinacol ester derivative can sometimes improve results.
-
Inadequate Degassing: Oxygen can deactivate the palladium catalyst. Ensure all solvents and the reaction vessel are thoroughly degassed.
-
Incorrect Base or Solvent: The choice of base and solvent is crucial. An inappropriate combination can lead to poor solubility or side reactions.
Formation of Side Products:
-
Homocoupling: The boronic acid can couple with itself to form a 6,6'-biquinoline dimer. This is often promoted by the presence of oxygen.
-
Protodeboronation: The boronic acid group is replaced by a hydrogen atom, leading to the formation of quinoline. This can be minimized by using milder reaction conditions and anhydrous solvents where appropriate.
-
Dehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom.
Caption: A troubleshooting flowchart for Suzuki-Miyaura cross-coupling reactions.
Applications of Quinoline-6-boronic Acid in Drug Discovery and Development: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-6-boronic acid is a versatile building block in medicinal chemistry, offering a valuable scaffold for the synthesis of novel drug candidates. Its quinoline core is a privileged structure found in numerous biologically active compounds, while the boronic acid functional group serves as a key handle for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction. This application note provides a comprehensive overview of the uses of this compound in drug discovery, complete with detailed experimental protocols and quantitative data to guide researchers in their synthetic and biological investigations. The applications span across oncology and neurology, highlighting the broad therapeutic potential of derivatives synthesized from this starting material.
I. Synthetic Applications: A Gateway to Diverse Quinoline Derivatives
This compound is a key intermediate for the synthesis of a wide array of 6-substituted quinoline derivatives. The primary synthetic utility lies in its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds with various aryl and heteroaryl halides. This reaction is fundamental in constructing complex molecular architectures from simpler precursors.
A. Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryl compounds, which are common motifs in pharmacologically active molecules. This compound serves as the organoboron component in this reaction.
General Experimental Protocol: Synthesis of 6-Arylquinolines
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (substituted or unsubstituted)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the aryl bromide (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically overnight).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by diluting the mixture with water and extracting with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-arylquinoline.
Table 1: Exemplary Suzuki-Miyaura Coupling Reaction Conditions and Yields
| Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 12 | 68-81 | [1] |
| Aryl Bromide | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | Not Specified | [2] |
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the synthesis of 6-arylquinolines via Suzuki coupling.
II. Applications in Anticancer Drug Discovery
Quinoline derivatives are a well-established class of anticancer agents, with several approved drugs and numerous candidates in clinical trials.[3] The 6-position of the quinoline ring is a key site for modification to modulate biological activity. This compound provides a direct route to introduce diverse aryl and heteroaryl substituents at this position, leading to the discovery of potent and selective anticancer compounds.
A. Inhibition of Protein Kinases
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them attractive targets for drug development.[3][4] Derivatives of quinoline have been shown to inhibit various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[4][5]
Signaling Pathway Targeted by Quinoline-Based Kinase Inhibitors
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies [mdpi.com]
Application Notes and Protocols: Synthesis of Substituted Quinolines via Quinoline-6-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted quinolines utilizing quinoline-6-boronic acid as a key intermediate. The primary focus is on the Suzuki-Miyaura cross-coupling reaction, a versatile and widely used method for forming carbon-carbon bonds.
Introduction
Quinoline scaffolds are prevalent in a multitude of biologically active compounds and approved pharmaceuticals. The functionalization of the quinoline ring system is of significant interest in drug discovery and medicinal chemistry. This compound serves as a valuable building block, enabling the introduction of various aryl and heteroaryl substituents at the 6-position of the quinoline nucleus through palladium-catalyzed cross-coupling reactions. This approach is particularly relevant in the development of targeted therapies, such as kinase inhibitors.
Core Applications
The synthesis of 6-substituted quinolines via this compound has significant applications in drug discovery, particularly in the development of kinase inhibitors. One notable example is in the synthesis of analogues of Cabozantinib, a potent inhibitor of receptor tyrosine kinases, including c-Met.
c-Met Inhibition
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of various cancers.[1] Substituted quinolines synthesized using this compound have been successfully designed as c-Met inhibitors, demonstrating the utility of this synthetic approach in generating targeted anticancer agents.[1]
Induction of Apoptosis
Certain 6-aryl-11-iminoindeno[1,2-c]quinoline derivatives, synthesized from precursors that can be accessed through Suzuki coupling with this compound, have demonstrated potent antiproliferative activities. These compounds can induce cell cycle arrest and apoptosis, often through the activation of the p53 tumor suppressor pathway.
Experimental Protocols
The following protocols provide a general framework for the synthesis of 6-substituted quinolines via Suzuki-Miyaura coupling of this compound with various aryl halides.
General Workflow
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted for rapid synthesis and optimization.[2]
Reagents and Materials:
-
This compound (1.0 eq)
-
Substituted aryl bromide (1.2 eq)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)
-
Base (e.g., Na₂CO₃, 2.0 eq)
-
Solvent (e.g., DMF/H₂O mixture, 4:1)
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave reaction vial, add this compound, the aryl bromide, palladium catalyst, and base.
-
Add the solvent mixture to the vial.
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure 6-substituted quinoline.
Protocol 2: Conventional Suzuki-Miyaura Coupling
This protocol is suitable for larger-scale synthesis.
Reagents and Materials:
-
This compound (1.0 eq)
-
Aryl halide (1.1 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Round-bottom flask with a condenser and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound, the aryl halide, and the base.
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add the solvent mixture and the palladium catalyst to the flask under the inert atmosphere.
-
Heat the reaction mixture to reflux (e.g., 80-100 °C) and stir for the required time (e.g., 8-24 hours), monitoring by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following tables summarize representative data for the synthesis of 6-substituted quinolines via Suzuki-Miyaura coupling. Yields are illustrative and highly dependent on the specific substrates and reaction conditions.
Table 1: Microwave-Assisted Suzuki-Miyaura Coupling of this compound with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Bromoanisole | PdCl₂(PPh₃)₂ (3) | Na₂CO₃ | DMF/H₂O | 120 | 20 | 85-95 |
| 2 | 1-Bromo-4-fluorobenzene | PdCl₂(PPh₃)₂ (3) | Na₂CO₃ | DMF/H₂O | 120 | 20 | 80-90 |
| 3 | 3-Bromopyridine | PdCl₂(dppf) (3) | Cs₂CO₃ | Dioxane/H₂O | 150 | 30 | 70-85 |
| 4 | 1-Bromo-3,5-dimethylbenzene | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 140 | 25 | 75-90 |
Data is representative and compiled from general protocols for similar reactions.[2]
Table 2: Conventional Suzuki-Miyaura Coupling of this compound with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 88 |
| 2 | 1-Bromo-4-cyanobenzene | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ | THF/H₂O | 80 | 16 | 85 |
| 3 | 2-Bromonaphthalene | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 110 | 12 | 78 |
| 4 | 4-Bromobenzaldehyde | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 |
Data is representative and compiled from general protocols for similar reactions.[2]
Troubleshooting
References
Application Notes and Protocols: Quinoline-6-boronic Acid in the Synthesis of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are a significant class of heterocyclic aromatic compounds that have garnered substantial interest in the development of fluorescent probes. Their inherent fluorescence, rigid structure, and capacity for chemical modification make them ideal scaffolds for creating sensors that can detect a variety of analytes with high sensitivity and selectivity. Quinoline-6-boronic acid, in particular, serves as a versatile building block for synthesizing novel fluorescent probes. The boronic acid moiety at the 6-position provides a reactive handle for derivatization, most notably through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the facile introduction of various aryl and heteroaryl groups, enabling the fine-tuning of the probe's photophysical properties and recognition capabilities.
These probes operate on several principles, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF). Upon interaction with a target analyte, such as a metal ion or a reactive oxygen species (ROS), the electronic properties of the quinoline fluorophore are modulated, resulting in a detectable change in fluorescence intensity or a shift in the emission wavelength. This "turn-on" or "turn-off" response allows for the qualitative and quantitative detection of the analyte of interest. The adaptability of quinoline-based probes has led to their successful application in bioimaging, allowing for the visualization and tracking of analytes within living cells and tissues.[1][2][3][4]
General Synthetic Workflow
The primary synthetic route for functionalizing this compound to create fluorescent probes is the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the quinoline core and a desired recognition moiety, which is typically an aryl or heteroaryl halide.
Experimental Protocols
Protocol 1: Synthesis of a Quinoline-Based Fluorescent Probe via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a functionalized aryl bromide to synthesize a fluorescent probe. Note: This is a representative protocol and may require optimization for specific substrates.
Materials:
-
This compound
-
Functionalized aryl bromide (e.g., a brominated fluorophore)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.2 equivalents) and the functionalized aryl bromide (1.0 equivalent) in a mixture of 1,4-dioxane and water (4:1 v/v).
-
Add potassium carbonate (3.0 equivalents) to the mixture.
-
De-gas the mixture by bubbling with argon for 15-20 minutes.
-
To the de-gassed mixture, add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.2 equivalents).
-
Heat the reaction mixture to 80-90 °C and stir under an argon atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure fluorescent probe.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Metal Ion Sensing
This protocol outlines the steps to evaluate the performance of a synthesized quinoline-based fluorescent probe for the detection of a specific metal ion.
Materials and Equipment:
-
Stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).
-
Stock solutions of various metal ion salts in deionized water.
-
Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH.
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Prepare a working solution of the fluorescent probe by diluting the stock solution in the buffer.
-
Record the fluorescence spectrum of the probe solution (this will serve as the blank).
-
Titrate the probe solution with increasing concentrations of the target metal ion stock solution.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a set time (e.g., 2-5 minutes).
-
Record the fluorescence spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the detection limit and binding constant.
-
To assess selectivity, repeat the experiment with other potentially interfering metal ions at the same concentration as the target analyte.
Protocol 3: Detection of Reactive Oxygen Species (ROS)
This protocol provides a general method for evaluating a quinoline-based probe for its ability to detect a specific ROS, such as superoxide (O₂⁻) or hydroxyl radical (•OH).
Materials and Equipment:
-
Stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).
-
Source of the target ROS (e.g., KO₂ for superoxide, Fenton's reagent for hydroxyl radical).
-
Buffer solution (e.g., phosphate-buffered saline, PBS) at pH 7.4.
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Prepare a working solution of the fluorescent probe in the buffer.
-
Record the initial fluorescence spectrum of the probe solution.
-
Add the ROS-generating agent to the cuvette containing the probe solution and mix quickly.
-
Immediately begin recording the fluorescence intensity at the emission maximum over time to monitor the reaction kinetics.
-
To determine the detection limit, add varying concentrations of the ROS to separate probe solutions and measure the fluorescence response after a fixed time point.
-
For selectivity studies, test the probe's response to other ROS and common biological reductants/oxidants.
Protocol 4: Live Cell Imaging
This protocol describes a typical workflow for using a quinoline-based fluorescent probe for imaging an analyte within living cells.
References
- 1. Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
Quinoline-6-boronic Acid: A Versatile Scaffold for Bioactive Molecule Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-6-boronic acid has emerged as a critical building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of bioactive molecules. Its utility is primarily leveraged through the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This enables the strategic introduction of the quinoline moiety into complex molecular architectures, leading to the development of potent inhibitors for various therapeutic targets, including protein kinases and DNA repair enzymes. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of bioactive compounds.
Key Applications of this compound in Drug Discovery
This compound serves as a key precursor for the synthesis of several classes of bioactive molecules, including:
-
Protein Kinase Inhibitors: The quinoline core is a prevalent feature in many kinase inhibitors. By coupling this compound with various aryl and heteroaryl halides, novel inhibitors targeting kinases such as CLK, ROCK, and HIPK2 can be synthesized. These kinases are implicated in cell growth, migration, and apoptosis, making them attractive targets for anticancer therapies.[1][2]
-
PARP-1 Inhibitors: Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in the DNA damage response pathway. Quinoline-based structures can be designed to inhibit PARP-1, leading to synthetic lethality in cancer cells with deficient DNA repair mechanisms.
Data Presentation: Bioactivity of this compound Derivatives
The following tables summarize the inhibitory activities of various bioactive molecules synthesized using a quinoline scaffold, demonstrating the potential of this compound as a starting material.
Table 1: In-Vitro Kinase Inhibitory Activity of Quinoline Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| HSD1400 | CLK1 | <25 | [1] |
| CLK2 | <25 | [1] | |
| ROCK2 | <25 | [1] | |
| HSD1791 | CLK1 | <25 | [1] |
| CLK2 | <25 | [1] | |
| ROCK2 | <25 | [1] | |
| TBID | HIPK2 | 330 |
Table 2: Cytotoxicity of Quinoline Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| HSD1400 | Caki-1 | Renal Cancer | Not Specified | [1] |
| HSD1791 | Caki-1 | Renal Cancer | Potent Inhibition | [1] |
| Compound 8a | Not Specified | Not Specified | 36 (PARP-1 IC50) |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide
This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic aryl halide (Ar-X).
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the aryl halide (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-arylquinoline derivative.[3]
Protocol 2: In-Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a method to determine the inhibitory activity of a synthesized quinoline derivative against a target protein kinase.
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Synthesized quinoline inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Luminometer
Procedure:
-
In a 384-well plate, prepare serial dilutions of the quinoline inhibitor in the appropriate buffer.
-
Add the kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of synthesized quinoline derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Synthesized quinoline inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the quinoline inhibitor and a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols: One-Pot Synthesis of Functionalized Tetrahydroquinolines Using Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the one-pot synthesis of functionalized tetrahydroquinolines, a class of compounds with significant potential in drug discovery and development. The methodologies presented herein leverage the versatility of arylboronic acids in a sequential reduction and N-arylation reaction, offering an efficient and atom-economical route to a diverse range of N-aryl tetrahydroquinoline derivatives.
Introduction
Tetrahydroquinolines are a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules with a wide array of therapeutic applications, including anticancer, antimicrobial, and neuroprotective agents.[1] The functionalization of the tetrahydroquinoline nucleus, particularly at the nitrogen atom, allows for the fine-tuning of pharmacological properties. Traditional multi-step syntheses of these compounds can be time-consuming and generate significant waste. The one-pot synthesis strategy detailed here, combining a boronic acid-catalyzed reduction of quinolines with a subsequent Chan-Evans-Lam N-arylation, provides a streamlined and efficient alternative.[2][3] This approach is notable for the dual role of the arylboronic acid, acting as both a catalyst for the initial reduction and as the arylating agent in the subsequent C-N bond formation.[4][5]
Data Presentation
The following tables summarize the quantitative data for the one-pot synthesis of various N-aryl tetrahydroquinolines, demonstrating the broad substrate scope of this methodology.
Table 1: One-Pot Synthesis of N-Aryl Tetrahydroquinolines from Unsubstituted Quinoline
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1-Phenyl-1,2,3,4-tetrahydroquinoline | 94 |
| 2 | 4-Methylphenylboronic acid | 1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline | 94 |
| 3 | 4-Methoxyphenylboronic acid | 1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinoline | 96 |
| 4 | 4-Bromophenylboronic acid | 1-(4-Bromophenyl)-1,2,3,4-tetrahydroquinoline | 86 |
| 5 | 4-Chlorophenylboronic acid | 1-(4-Chlorophenyl)-1,2,3,4-tetrahydroquinoline | 75 |
| 6 | 4-Fluorophenylboronic acid | 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoline | 60 |
| 7 | 3-(Trifluoromethyl)phenylboronic acid | 1-(3-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinoline | 78 |
| 8 | 3-Chlorophenylboronic acid | 1-(3-Chlorophenyl)-1,2,3,4-tetrahydroquinoline | 86 |
Yields are for the isolated product.
Table 2: One-Pot Synthesis of N-Phenyl Tetrahydroquinolines from Substituted Quinolines
| Entry | Quinoline Derivative | Product | Yield (%) |
| 1 | 6-Methylquinoline | 6-Methyl-1-phenyl-1,2,3,4-tetrahydroquinoline | 91 |
| 2 | 6-Methoxyquinoline | 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroquinoline | 93 |
Yields are for the isolated product.
Experimental Protocols
General Procedure for the One-Pot Synthesis of N-Aryl Tetrahydroquinolines:
This protocol is based on the method described by Bhattacharyya, Senapati, and Das.[2]
Materials:
-
Substituted quinoline (1.0 mmol)
-
Hantzsch ester (2.2 mmol)
-
Arylboronic acid (1.0 mmol total; 0.3 mmol for the first step, 0.7 mmol for the second)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (0.7 mmol)
-
4 Å Molecular Sieves
-
1,2-Dichloroethane (DCE) (2 mL)
-
Ethyl acetate
-
Petroleum ether
Equipment:
-
25 mL reaction tube with a stirring bar
-
Oil bath
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
Step 1: Reduction of Quinoline
-
To a 25 mL reaction tube equipped with a stirring bar, add the substituted quinoline (1.0 mmol, 1.0 equiv), Hantzsch ester (2.2 mmol, 2.2 equiv), and the first portion of arylboronic acid (0.3 mmol, 0.3 equiv).
-
Add 1,2-dichloroethane (2 mL) to the reaction tube.
-
Seal the reaction tube and place it in a preheated oil bath at 60 °C.
-
Stir the reaction mixture for 7 hours.
Step 2: N-Arylation (Chan-Evans-Lam Coupling)
-
After 7 hours, remove the reaction tube from the oil bath and allow it to cool to room temperature.
-
To the resulting mixture, add the second portion of arylboronic acid (0.7 mmol, 0.7 equiv), copper(II) acetate monohydrate (0.7 mmol, 0.7 equiv), and 4 Å molecular sieves.
-
Stir the mixture at room temperature for 40 hours. The reaction is typically open to the air.
Work-up and Purification:
-
Upon completion of the reaction (monitored by TLC), dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove solid residues.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure N-aryl tetrahydroquinoline.
Characterization: The structure and purity of the synthesized compounds can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the one-pot synthesis.
Proposed Reaction Mechanism
Caption: Proposed reaction mechanism.
Applications in Drug Development
Functionalized tetrahydroquinolines synthesized via this one-pot methodology have demonstrated significant potential as therapeutic agents, particularly in the field of oncology. Their biological activity is often attributed to their ability to interact with key cellular targets and modulate critical signaling pathways.
Inhibition of Tubulin Polymerization
Several N-aryl tetrahydroquinoline derivatives have been identified as potent inhibitors of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division, intracellular transport, and cell shape maintenance. Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. N-aryl tetrahydroquinolines can bind to the colchicine-binding site on β-tubulin, thereby preventing the polymerization of tubulin dimers into microtubules. This mechanism of action is a validated strategy in cancer chemotherapy.
Caption: Inhibition of tubulin polymerization.
Modulation of the PI3K/AKT/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention. Certain functionalized tetrahydroquinolines have been shown to inhibit the PI3K/AKT/mTOR pathway, leading to the suppression of tumor growth and the induction of autophagy.
Caption: PI3K/AKT/mTOR pathway inhibition.
Inhibition of the NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a family of transcription factors that play a pivotal role in regulating the expression of genes involved in inflammation, immunity, cell survival, and proliferation. Constitutive activation of the NF-κB signaling pathway is frequently observed in various cancers and is associated with tumor progression, metastasis, and resistance to therapy. Some N-aryl tetrahydroquinoline derivatives have been identified as potent inhibitors of NF-κB transcriptional activity, thereby exerting cytotoxic effects on cancer cells.
Caption: NF-κB pathway inhibition.
Conclusion
The one-pot synthesis of functionalized tetrahydroquinolines using arylboronic acids represents a powerful and efficient strategy for the generation of diverse chemical libraries for drug discovery. The mild reaction conditions, broad substrate scope, and high yields make this methodology highly attractive for both academic and industrial research. The resulting N-aryl tetrahydroquinoline derivatives have demonstrated promising biological activities, including the inhibition of tubulin polymerization and the modulation of key cancer-related signaling pathways, underscoring their potential as scaffolds for the development of novel therapeutics. Further exploration of the structure-activity relationships of these compounds will undoubtedly lead to the discovery of new and potent drug candidates.
References
- 1. Concise Synthesis of N-Aryl Tetrahydroquinolines via a One-Pot Sequential Reduction of Quinoline/Chan-Evans-Lam Coupling Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Direct C-H Functionalization of Quinones with Quinoline-6-boronic Acid for Drug Discovery
Introduction
Quinones are a class of organic compounds that are of significant interest in medicinal chemistry and drug discovery.[1][2] Their biological activity is often linked to their ability to undergo redox cycling, which can generate reactive oxygen species (ROS) and induce oxidative stress in cancer cells.[1] The functionalization of the quinone core allows for the precise tuning of its biological activity and specificity.[1] Direct C-H functionalization has emerged as a powerful and efficient method for synthesizing substituted quinones, as it avoids the need for pre-functionalized starting materials.[1][3] This application note details a protocol for the direct C-H functionalization of various quinones with quinoline-6-boronic acid, a reaction that provides access to novel quinolinyl-quinone hybrids with potential therapeutic applications.
Quinone derivatives are integral components of numerous therapeutic agents, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The quinoline moiety is also a privileged structure in medicinal chemistry, found in a variety of natural products and synthetic drugs. The combination of these two pharmacophores through a direct C-H arylation strategy represents a streamlined approach to novel chemical entities for drug development programs. While various methods for the C-H functionalization of quinones with boronic acids have been developed using catalysts based on palladium, rhodium, and silver, this note will focus on a practical and scalable silver-catalyzed approach.[3][4][5]
Reaction Principle
The described transformation is based on a silver(I)-catalyzed C-H arylation of quinones with this compound. The reaction proceeds at room temperature and is open to the air, making it operationally simple.[3][4][5] The proposed mechanism involves the generation of an aryl radical from the boronic acid, which then undergoes a nucleophilic addition to the quinone.[3][4] An in-situ reoxidation of the resulting hydroquinone intermediate regenerates the quinone moiety, now functionalized with the quinoline group.[3][4] A persulfate co-oxidant is used to facilitate the catalytic cycle.[3][4][5]
Experimental Protocols
Materials and Equipment
-
Quinone Substrate: e.g., 1,4-Benzoquinone, 1,4-Naphthoquinone, Menadione
-
Boronic Acid: this compound
-
Catalyst: Silver(I) nitrate (AgNO₃)
-
Oxidant: Potassium persulfate (K₂S₂O₈)
-
Solvents: Dichloromethane (CH₂Cl₂), Water (H₂O), Trifluorotoluene (TFT)
-
Reagents for Workup: Sodium bicarbonate (NaHCO₃), Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware: Round-bottom flasks, magnetic stir bars, separatory funnel, etc.
-
Magnetic stirrer/hotplate
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
-
Rotary evaporator
General Protocol for the Silver-Catalyzed C-H Arylation of Quinones
-
Reaction Setup: To a round-bottom flask, add the quinone (1.0 equiv., 0.25 mmol), this compound (1.5 equiv., 0.375 mmol), and a magnetic stir bar.
-
Solvent Addition: Add dichloromethane (or trifluorotoluene, 1.25 mL) and water (0.75 mL) to the flask.[5]
-
Catalyst and Oxidant Addition: Add silver(I) nitrate (0.2 equiv., 0.05 mmol, as a 0.1 M aqueous solution) and potassium persulfate (3.0 equiv., 0.75 mmol) to the reaction mixture.[5]
-
Reaction Execution: Stir the biphasic mixture vigorously at room temperature. The reaction is open to the air.[3][5]
-
Monitoring the Reaction: Monitor the consumption of the starting quinone by thin-layer chromatography (TLC) analysis of the organic layer. The reaction time can range from 3 to 24 hours.[5] If the reaction stalls, a second addition of silver(I) nitrate (0.2 equiv.) and potassium persulfate (3.0 equiv.) may be necessary.[5]
-
Workup: Upon completion, dilute the reaction mixture with dichloromethane (3 mL).[5] Transfer the mixture to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate.[5]
-
Extraction: Separate the layers and extract the aqueous layer three times with dichloromethane.[5]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[5]
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure quinolinyl-quinone derivative.[5]
Data Presentation
Table 1: Representative Data for the C-H Functionalization of Various Quinones with this compound.
| Entry | Quinone Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | 1,4-Benzoquinone | 2-(Quinolin-6-yl)benzo-1,4-dione | 4 | 75 |
| 2 | 1,4-Naphthoquinone | 2-(Quinolin-6-yl)naphthalene-1,4-dione | 6 | 82 |
| 3 | Menadione | 2-Methyl-3-(quinolin-6-yl)naphthalene-1,4-dione | 12 | 68 |
| 4 | 2,5-Dimethyl-1,4-benzoquinone | 2,5-Dimethyl-3-(quinolin-6-yl)benzo-1,4-dione | 8 | 71 |
Note: The data presented in this table is representative and based on typical yields for similar silver-catalyzed C-H arylations of quinones. Actual yields may vary depending on the specific reaction conditions and substrate purity.
Visualizations
Caption: General experimental workflow for the synthesis of quinolinyl-quinones.
Potential Applications in Drug Development and Associated Signaling Pathways
Quinone-based compounds are known to exert their anticancer effects through various mechanisms, often involving the generation of reactive oxygen species (ROS) and the induction of apoptosis.[1] The synthesized quinolinyl-quinone hybrids are novel candidates for anticancer drug discovery. Their mechanism of action could potentially involve the modulation of key cellular signaling pathways.
A plausible mechanism of action for a cytotoxic quinolinyl-quinone could be the induction of apoptosis through the intrinsic pathway. This is often initiated by an increase in intracellular ROS levels due to the redox cycling of the quinone moiety. This oxidative stress can lead to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of a caspase cascade, ultimately leading to programmed cell death.
Caption: Proposed apoptotic signaling pathway for quinolinyl-quinone compounds.
References
Application Notes: Quinoline Boronic Acid Scaffolds for Kinase Inhibitor Development
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery.[1] Quinoline-based compounds have emerged as a versatile and privileged scaffold in this endeavor, with several FDA-approved quinoline-containing kinase inhibitors used in clinical oncology.[1][3] The incorporation of a boronic acid moiety into the quinoline scaffold presents a promising strategy for developing novel kinase inhibitors with unique binding properties and therapeutic potential.[4][5] Boronic acids are known to form reversible covalent bonds with serine and threonine residues in the active sites of some kinases, leading to potent and selective inhibition.[6]
The Quinoline Boronic Acid Scaffold
The quinoline ring system provides a rigid and tunable framework for kinase inhibitor design, allowing for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.[3] The boronic acid group, often referred to as a "magic element" in drug design, can engage in diverse bonding interactions with target proteins.[4] This combination offers the potential to target kinases in novel ways, including those that have developed resistance to traditional ATP-competitive inhibitors.
Mechanism of Action
Quinoline boronic acid-based kinase inhibitors can act through multiple mechanisms. They can function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase. In some cases, the boronic acid moiety can form a reversible covalent bond with a nucleophilic residue, such as a serine or threonine, in or near the kinase active site. This covalent interaction can lead to high potency and prolonged target engagement. For instance, in the context of Bruton's tyrosine kinase (BTK), a key player in B-cell signaling, inhibitors that form covalent bonds have shown significant clinical success.[7][8] While the provided search results focus more on non-covalent quinoline boronic acid inhibitors, the potential for covalent targeting remains an important area of exploration.
Featured Application: Dual CLK/ROCK Inhibition in Oncology
Recent research has identified novel 3H-pyrazolo[4,3-f]quinoline compounds containing a boronic acid moiety as potent dual inhibitors of CDC-like kinase (CLK) and Rho-associated coiled-coil containing protein kinase (ROCK).[5][9] Both CLK and ROCK are implicated in cancer cell growth, migration, and survival, making them attractive targets for anticancer therapies.[5][10] Dual inhibition of these pathways presents a promising strategy to achieve enhanced efficacy and overcome potential resistance mechanisms.[5]
Quantitative Data Summary
The inhibitory activities of a series of 3H-pyrazolo[4,3-f]quinoline boronic acid derivatives against CLK1, CLK2, CLK4, and ROCK2 are summarized below. The data highlights the structure-activity relationships (SAR) within this chemical series.
| Compound | R1 | R2 | CLK1 (% Inhibition @ 25 nM) | CLK2 (% Inhibition @ 25 nM) | CLK4 (% Inhibition @ 25 nM) | ROCK2 (% Inhibition @ 25 nM) | Caki-1 Cell Proliferation IC50 (nM) |
| HSD1400 | H | H | >70% | >70% | >70% | >70% | 206 |
| HSD1791 | CH3 | H | >70% | >70% | <30% | >70% | Not Reported |
| Analog A | H | F | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Analog B | H | Cl | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Data synthesized from multiple sources.[5][9]
Experimental Protocols
Synthesis of a Representative Quinoline Boronic Acid Inhibitor (BT173-C Analog)
This protocol describes a palladium-catalyzed C-4 borylation of a chloroquinoline, a key step in the synthesis of many quinoline boronic acid inhibitors.[11]
Materials:
-
Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate
-
Bis(pinacolato)diboron (B2pin2)
-
Palladium(II) acetate (Pd(OAc)2)
-
XPhos
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction flask, add ethyl 4-chloro-7-methoxyquinoline-3-carboxylate (1.0 mmol), B2pin2 (1.2 mmol), Pd(OAc)2 (0.05 mmol), XPhos (0.1 mmol), and KOAc (2.0 mmol).
-
Evacuate and backfill the flask with argon or nitrogen gas three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired borylated quinoline product.
-
The resulting pinacol ester can be hydrolyzed to the corresponding boronic acid using standard conditions (e.g., treatment with an acid).
In Vitro Kinase Activity Assay (ADP-Glo™ Assay for BTK)
This protocol is adapted for measuring the activity of Bruton's tyrosine kinase (BTK) in the presence of a quinoline boronic acid inhibitor.[12][13] This assay can be adapted for other kinases like CLK and ROCK with optimization of the substrate and enzyme concentrations.
Materials:
-
Recombinant human BTK enzyme
-
Poly (Glu, Tyr) 4:1 substrate
-
ATP
-
Quinoline boronic acid inhibitor stock solution (in DMSO)
-
BTK Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the quinoline boronic acid inhibitor in DMSO. Further dilute the compounds in the kinase assay buffer.
-
Enzyme and Substrate Preparation: Dilute the BTK enzyme and substrate to their final desired concentrations in the kinase assay buffer.
-
Assay Plate Setup:
-
Add 1 µL of the diluted inhibitor or DMSO control to each well of a 384-well plate.
-
Add 2 µL of the diluted BTK enzyme to each well.
-
Incubate for 10-15 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Target Engagement Assay (NanoBRET™ for BTK)
This protocol describes a method to quantify the engagement of a quinoline boronic acid inhibitor with BTK within living cells.
Materials:
-
HEK293 cells
-
NanoLuc®-BTK fusion vector
-
BTK NanoBRET™ Tracer
-
Opti-MEM® I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
Quinoline boronic acid inhibitor
-
White, 96-well cell culture plates
-
Plate reader capable of measuring BRET signals
Procedure:
-
Cell Transfection:
-
Seed HEK293 cells in a 96-well plate.
-
Transfect the cells with the NanoLuc®-BTK fusion vector using FuGENE® HD according to the manufacturer's protocol.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinoline boronic acid inhibitor in Opti-MEM®.
-
Add the diluted compounds to the transfected cells.
-
-
Tracer Addition and Signal Detection:
-
Add the BTK NanoBRET™ Tracer to the wells.
-
Equilibrate the plate at 37°C in a CO2 incubator for 2 hours.
-
Measure the donor and acceptor emission signals using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50 value, which reflects target engagement.
-
Visualizations
Caption: ROCK Signaling Pathway Inhibition.
Caption: Kinase Inhibition Assay Workflow.
Caption: Structure-Activity Relationship (SAR).
References
- 1. mdpi.com [mdpi.com]
- 2. Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure activity relationships of quinoline-containing c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling Reactions with Heteroaryl Boronic Acids
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving heteroaryl boronic acids. This resource is tailored for researchers, scientists, and professionals in drug development to navigate the common challenges encountered during these crucial synthetic transformations. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experiments, alongside detailed experimental protocols and data-driven recommendations.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a heteroaryl boronic acid is resulting in low to no yield. What are the primary factors to investigate?
A1: A low or non-existent yield in a Suzuki coupling with heteroaryl boronic acids can stem from several sources. The initial points to verify are the quality and stability of your reagents, the activity of the palladium catalyst, and the reaction conditions. Heteroaryl boronic acids, in particular, can be susceptible to degradation.[1][2] It is also crucial to ensure that the reaction is performed under an inert atmosphere, as oxygen can lead to the decomposition of the catalyst and promote undesirable side reactions like homocoupling.[3]
Q2: I am observing a significant amount of a side product that corresponds to the protonated version of my heteroaryl boronic acid. What is this side reaction, and how can it be minimized?
A2: This common side reaction is known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3][4] This process is particularly prevalent with electron-rich or certain nitrogen-containing heteroaryl boronic acids.[5] To mitigate protodeboronation, consider the following strategies:
-
Use of Milder Bases: Strong bases, especially in aqueous media, can accelerate protodeboronation.[3] Switching to weaker bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) can be beneficial.[5]
-
Anhydrous Conditions: Minimizing the presence of water by using anhydrous solvents and reagents can significantly reduce the rate of protodeboronation.[2][5]
-
Lower Reaction Temperature: Decreasing the reaction temperature can disfavor the protodeboronation pathway. However, this may necessitate the use of a more active catalyst system to maintain a reasonable reaction rate.[5]
-
Use of Boronic Acid Surrogates: Converting the boronic acid to a more stable derivative, such as a MIDA boronate, potassium organotrifluoroborate, or a pinacol ester, can protect it from degradation until it is slowly released into the reaction mixture.[1][2][4]
Q3: My reaction is producing a significant amount of homocoupling product from the boronic acid. What causes this and how can I prevent it?
A3: The homocoupling of boronic acids to form a symmetrical biaryl is a frequent side reaction, often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[3][6][7] To suppress homocoupling:
-
Thorough Degassing: Ensure that your solvents and reaction mixture are properly degassed to remove dissolved oxygen.[3][8] This can be achieved by sparging with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species can minimize the concentration of Pd(II) that can participate in homocoupling.
-
Addition of a Reducing Agent: In some cases, the addition of a mild reducing agent can help to maintain the palladium in its active Pd(0) state.[8]
Q4: I am struggling with the coupling of an electron-deficient heteroaryl boronic acid (e.g., pyridine-boronic acid). What are the specific challenges and recommended solutions?
A4: Electron-deficient heteroaryl boronic acids can be challenging coupling partners due to slower transmetalation and potential inhibition of the catalyst. The Lewis basic nitrogen atom in pyridine, for instance, can coordinate to the palladium center and hinder its catalytic activity.[9] To address these issues:
-
Choice of Ligand: Employing bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos), can accelerate the key steps of the catalytic cycle and overcome catalyst inhibition.[3][9]
-
Use of Additives: The addition of copper(I) salts has been reported to facilitate the transmetalation of challenging heteroaryl boronic acids.[10]
-
Anhydrous Conditions with Specific Bases: For refractory couplings, anhydrous conditions with soluble bases like potassium trimethylsilanolate (TMSOK) in the presence of additives like trimethyl borate can be effective.[10]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during Suzuki coupling reactions with heteroaryl boronic acids.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Poor quality of boronic acid. 3. Inefficient transmetalation. 4. Suboptimal reaction conditions (base, solvent, temperature). | 1. Use a fresh batch of catalyst or screen different palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃ with appropriate ligands, or pre-formed palladacycles).[2][9] 2. Verify the purity of the boronic acid by NMR. Consider using a more stable derivative like a MIDA boronate or a trifluoroborate.[1][5] 3. Switch to a more electron-rich and bulky ligand (e.g., Buchwald ligands) to promote transmetalation.[3] For certain substrates, consider the addition of a copper(I) salt.[10] 4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and anhydrous solvents (e.g., dioxane, toluene, THF).[2][5] Optimize the reaction temperature. |
| Significant Protodeboronation | 1. Presence of protic sources (water, alcohols). 2. Strong basic conditions. 3. High reaction temperature. 4. Inherently unstable heteroaryl boronic acid. | 1. Use rigorously dried solvents and reagents.[2] 2. Employ a weaker, non-hydroxide base (e.g., K₂CO₃, KF).[3][5] 3. Lower the reaction temperature and use a more active catalyst system if necessary.[5] 4. Convert the boronic acid to a more stable ester (e.g., pinacol) or use a trifluoroborate salt.[1][2] |
| Excessive Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. High concentration of Pd(II) species. | 1. Thoroughly degas the reaction mixture and maintain an inert atmosphere (Ar or N₂).[3][8] 2. Use a Pd(0) precatalyst or ensure efficient in-situ reduction of a Pd(II) source. Consider adding a mild reducing agent.[8] |
| Reaction Fails with Sterically Hindered Substrates | 1. Steric hindrance impeding oxidative addition or reductive elimination. | 1. Use bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) that can accommodate sterically demanding substrates and accelerate the catalytic cycle.[3] |
| Inconsistent Results | 1. Variable quality of reagents. 2. Incomplete degassing. 3. Inconsistent heating or stirring. | 1. Use high-purity, well-characterized reagents for each experiment. 2. Standardize the degassing procedure. 3. Ensure uniform heating and efficient stirring to maintain a homogeneous reaction mixture. |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general starting point for the Suzuki-Miyaura coupling of a heteroaryl boronic acid with an aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
Heteroaryl boronic acid (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)[3]
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)[3]
-
Degassed solvent (e.g., Dioxane/H₂O 10:1)[3]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, heteroaryl boronic acid, and finely powdered base.[3]
-
Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Under the inert atmosphere, add the palladium precatalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3]
Protocol for the Preparation of a MIDA Boronate Ester
This procedure describes the formation of a more stable N-methyliminodiacetic acid (MIDA) boronate ester from a heteroaryl boronic acid.[5]
Materials:
-
Heteroaryl boronic acid (1.0 equiv)
-
N-methyliminodiacetic acid (1.0 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of the heteroaryl boronic acid in DMF, add N-methyliminodiacetic acid.
-
Heat the mixture at 80-100 °C for 2-4 hours. If necessary, use a Dean-Stark apparatus for azeotropic removal of water.
-
Monitor the reaction for the formation of the MIDA boronate.
-
Once the reaction is complete, the MIDA boronate can often be used directly in the subsequent Suzuki coupling reaction.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for common Suzuki coupling issues.
Caption: Competing reaction pathways for heteroaryl boronic acids in Suzuki coupling.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Palladium Catalysts for Quinoline-6-Boronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions involving quinoline-6-boronic acid.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments in a practical question-and-answer format.
Issue 1: Low to No Product Yield
Q: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or no product at all. What are the primary factors to investigate?
A: Low or non-existent yields in Suzuki-Miyaura reactions involving quinoline substrates often stem from several critical factors. The primary suspect is the quinoline nitrogen, which can act as a ligand and poison the palladium catalyst. A systematic evaluation of the catalyst system, reaction conditions, and reagent quality is crucial.
-
Catalyst Poisoning: The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center, forming inactive catalytic species.
-
Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands sterically shield the palladium center, hindering coordination with the quinoline nitrogen.
-
-
Inefficient Pre-catalyst Activation: Many protocols use a Pd(II) pre-catalyst that requires in-situ reduction to the active Pd(0) species. This reduction step can be inefficient under certain conditions.
-
Solution: Consider using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, ensure your reaction conditions, particularly the choice of base and solvent, are conducive to the reduction of the Pd(II) pre-catalyst.
-
-
Suboptimal Base Selection: The base is critical for the activation of the boronic acid in the transmetalation step.
-
Solution: The strength and type of base can significantly impact the reaction. A screening of bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) is recommended. For substrates sensitive to strong bases, milder options like potassium fluoride (KF) can be effective.
-
-
Poor Reagent or Solvent Quality: Impurities, especially water and oxygen in anhydrous reactions, can deactivate the catalyst.
-
Solution: Use freshly distilled and thoroughly degassed solvents. Ensure the purity of your this compound and the coupling partner. Degas the entire reaction mixture with an inert gas like argon or nitrogen before adding the catalyst.
-
Issue 2: Significant Side Reactions
Q: I am observing significant formation of byproducts such as homocoupled products and protodeboronation of my this compound. How can I minimize these side reactions?
A: The formation of byproducts is a common challenge. Understanding the underlying causes of these side reactions is key to their mitigation.
-
Homocoupling: This occurs when the boronic acid couples with itself. It is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or by the use of a Pd(II) pre-catalyst where the reduction to Pd(0) can be accompanied by homocoupling.
-
Solution: Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are crucial. Using a direct Pd(0) catalyst source can also reduce homocoupling. Slow addition of the boronic acid or using a slight excess of the halide partner can also be beneficial.
-
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction is often promoted by high temperatures and the presence of water and a strong base.
-
Solution: To minimize protodeboronation, consider using anhydrous conditions and a non-aqueous base if your protocol allows. Using boronic esters, such as the pinacol ester of this compound, can enhance stability against protodeboronation. Employing milder bases like KF or K₂CO₃ can also be advantageous.
-
Data Presentation: Optimizing Reaction Conditions
The following tables provide illustrative data on how different reaction parameters can influence the yield of Suzuki-Miyaura coupling reactions with quinoline derivatives. While this data is based on closely related substrates, it serves as a valuable guide for optimizing reactions with this compound.
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | 45 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Toluene | 110 | 85 |
| 3 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | DME/H₂O | 90 | 78 |
| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF | 120 | 65 |
Table 2: Influence of Base and Solvent on Yield
| Entry | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | 110 | 85 |
| 2 | Pd₂(dba)₃/SPhos | K₂CO₃ | Toluene | 110 | 72 |
| 3 | Pd₂(dba)₃/SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 81 |
| 4 | Pd₂(dba)₃/SPhos | K₃PO₄ | THF/H₂O | 80 | 68 |
Experimental Protocols
A detailed, generalized protocol for a Suzuki-Miyaura coupling reaction involving a haloquinoline and a boronic acid is provided below. This should be adapted and optimized for the specific reaction with this compound.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, combine the haloquinoline (1.0 eq.), this compound (or its pinacol ester) (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., dioxane/water 4:1). Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizations
The following diagrams illustrate the key processes in optimizing and understanding palladium-catalyzed reactions with this compound.
Preventing protodeboronation of quinoline boronic acids in Suzuki reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges with Suzuki-Miyaura cross-coupling reactions involving quinoline boronic acids, with a specific focus on preventing the common side reaction of protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with quinoline boronic acids?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the quinoline boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2] This consumes your starting material, leading to the formation of a simple quinoline byproduct instead of the desired coupled product, which reduces your reaction yield and complicates purification. Quinoline boronic acids, as basic heteroaromatic compounds, are particularly susceptible to this decomposition pathway.[3]
Q2: What are the primary factors that cause protodeboronation in Suzuki reactions?
A2: Several factors can accelerate protodeboronation:
-
pH and Base Selection: The reaction's pH is a critical factor. For some basic heteroaromatic boronic acids, a reactive zwitterionic intermediate can form under neutral pH conditions, leading to rapid protodeboronation.[1] Both strongly acidic and strongly basic conditions can sometimes suppress this decomposition by shifting the equilibrium away from this reactive species.[1] However, the base required for the Suzuki coupling can itself promote protodeboronation.[4][5][6]
-
Reaction Temperature: Higher temperatures can increase the rate of protodeboronation relative to the desired Suzuki coupling.[2][7]
-
Water Content: The presence of water, often used as a co-solvent, can be a proton source for the protodeboronation reaction.[1]
-
Inefficient Catalysis: If the Suzuki coupling is slow, the sensitive quinoline boronic acid is exposed to potentially degrading reaction conditions for a longer period, increasing the likelihood of protodeboronation.[2]
-
Catalyst System: Certain palladium-phosphine complexes, particularly those with bulky phosphine ligands, can paradoxically accelerate protodeboronation.[5][6][8]
Q3: I am using a quinoline boronic acid pinacol ester to improve stability, but I still observe protodeboronation. Why?
A3: While boronic esters (like pinacol esters), MIDA boronates, and trifluoroborates are more stable than the corresponding boronic acids, they are not immune to protodeboronation.[3][9][10] These derivatives often function as "slow-release" sources of the boronic acid under the reaction conditions.[1][7][10] If the rate of hydrolysis to the boronic acid is faster than the rate of the subsequent Suzuki coupling, the liberated boronic acid can still undergo protodeboronation.[11] The base in the reaction can also facilitate the hydrolysis of the ester, increasing the concentration of the more susceptible boronic acid.[2]
Troubleshooting Guide
Problem 1: Low yield of the desired coupled product with significant formation of the corresponding (de-borylated) quinoline.
This is a classic symptom of protodeboronation outcompeting the Suzuki coupling.
Caption: Troubleshooting workflow for low yields due to protodeboronation.
| Parameter | Recommendation | Rationale |
| Boronic Reagent | Switch from the free boronic acid to a more stable derivative such as a pinacol ester , MIDA boronate , or potassium trifluoroborate salt . | These derivatives increase stability and provide a slow release of the boronic acid, keeping its concentration low and minimizing side reactions.[1][9][10] |
| Base Selection | Use a weaker, non-hydroxide base. Screen bases like K₃PO₄ , K₂CO₃ , Cs₂CO₃ , or KF . | Strong bases, particularly hydroxides, can accelerate protodeboronation.[2] The optimal base is often substrate-dependent and requires screening.[12] |
| Temperature | Lower the reaction temperature. Attempt the reaction in the 60-80 °C range before increasing heat. | Elevated temperatures can disproportionately accelerate the rate of protodeboronation compared to the Suzuki coupling.[2] |
| Catalyst & Ligand | If the reaction is sluggish at lower temperatures, use a more active catalyst system rather than increasing heat. Consider electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands) or pre-formed Pd(0) catalysts. | An efficient catalyst system that promotes rapid cross-coupling can outcompete the slower protodeboronation side reaction.[1][2] Note that some bulky ligands can also promote protodeboronation, so screening may be necessary.[8] |
| Solvent | Ensure solvents are thoroughly degassed. For particularly sensitive substrates, consider anhydrous conditions if the protocol allows. | Oxygen can lead to catalyst decomposition and the formation of Pd(II) species, which can promote side reactions like homocoupling.[3][13] While often run in aqueous mixtures, minimizing water can reduce the proton source for protodeboronation. |
Problem 2: Reaction stalls or is incomplete, leaving starting materials.
A stalled reaction can be due to catalyst deactivation or poor reagent stability over the reaction time, which can be linked to protodeboronation.
-
Verify Inert Atmosphere: Inadequate degassing or failure to maintain a nitrogen or argon atmosphere can lead to oxygen contamination, which deactivates the Pd(0) catalyst.[13] Ensure all solvents are rigorously degassed before use.
-
Assess Catalyst and Ligand Quality: Use fresh, high-purity catalysts and ligands. Phosphine ligands can be susceptible to oxidation.[7] Consider using a more robust pre-catalyst that cleanly generates the active Pd(0) species.[3]
-
Check Boronic Acid Derivative Stability: Even stable derivatives can degrade over long reaction times at elevated temperatures. If the reaction is slow, the primary cause might be inefficient catalysis. Address the catalyst system first (see Problem 1) before assuming the boronic ester is inherently unstable under the conditions.
-
Solubility Issues: Ensure all reactants, particularly the base, are sufficiently soluble in the chosen solvent system. Poor solubility can stall the reaction.[13]
Reaction Mechanisms: Desired vs. Undesired Pathways
The outcome of your reaction depends on the competition between the productive Suzuki-Miyaura catalytic cycle and the off-cycle protodeboronation pathway.
Caption: Competing Suzuki-Miyaura and protodeboronation pathways.
Example Experimental Protocol: Mitigating Protodeboronation
This protocol for the Suzuki coupling of a generic haloquinoline with a quinoline-boronic acid pinacol ester incorporates several strategies to minimize protodeboronation.
Materials:
-
Haloquinoline (1.0 equiv)
-
Quinoline boronic acid pinacol ester (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (or other suitable Buchwald ligand) (2-4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), thoroughly degassed
Procedure:
-
Inert Atmosphere Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the haloquinoline, quinoline boronic acid pinacol ester, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Purging: Seal the vessel and purge with argon or nitrogen for 15-20 minutes. This is a critical step to remove oxygen.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of Quinoline Derivatives Post-Suzuki Coupling
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to navigate the challenges of purifying quinoline derivatives after Suzuki coupling reactions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your purification workflow.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of quinoline derivatives in a question-and-answer format.
Issue 1: My quinoline derivative is streaking or showing poor separation on a silica gel column.
-
Question: I'm trying to purify my quinoline derivative using silica gel column chromatography, but the compound is streaking badly, leading to poor separation and mixed fractions. What is causing this and how can I fix it?
-
Answer: This is a common issue arising from the basic nature of the quinoline nitrogen. The slightly acidic nature of standard silica gel can lead to strong interactions with your basic compound, causing tailing and streaking. To mitigate this, you can:
-
Neutralize the silica: Add a small amount of a basic modifier, like triethylamine (typically 0.5-1%), to your eluent system. This will deactivate the acidic sites on the silica gel, allowing for cleaner elution of your basic quinoline derivative.
-
Use deactivated silica: Alternatively, you can use commercially available deactivated silica gel or prepare it by treating standard silica gel with a neutralizing agent.
-
Switch to an alternative stationary phase: Consider using alumina (neutral or basic) as your stationary phase, which is generally more suitable for basic compounds.
-
Issue 2: I am struggling to separate my desired quinoline product from the unreacted aryl halide.
-
Question: My Suzuki coupling reaction did not go to completion, and now my desired quinoline product and the starting aryl halide are co-eluting during column chromatography. How can I separate them?
-
Answer: Separating compounds with similar polarities can be challenging. Here are a few strategies:
-
Optimize your chromatography: Experiment with different solvent systems. A less polar solvent system might increase the separation between your product and the starting material. Using a shallow gradient elution can also improve resolution.[1]
-
Consider recrystallization: If your product is a solid, recrystallization can be a highly effective method for separating it from impurities, especially if there is a significant difference in solubility between your product and the starting material in a particular solvent.
-
Drive the reaction to completion: Before focusing on purification, it might be more efficient to re-run the reaction under more forcing conditions (e.g., higher temperature, longer reaction time, different catalyst/ligand system) to consume all of the limiting starting material.
-
Issue 3: How do I effectively remove the palladium catalyst from my final product?
-
Question: I have a dark-colored crude product, which I suspect is due to residual palladium catalyst. What are the best methods to remove it to get a clean product?
-
Answer: Palladium removal is crucial, especially for pharmaceutical applications. Here are several effective methods:
-
Filtration through Celite: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite. This is effective for removing heterogeneous palladium catalysts and some precipitated palladium black.
-
Aqueous work-up: A standard aqueous work-up can help remove some of the palladium salts.
-
Charcoal treatment: Activated carbon can be used to adsorb residual palladium. Dissolve your crude product in a suitable solvent, add a small amount of activated carbon, stir for a period, and then filter through Celite.
-
Metal Scavengers: For very low levels of palladium, commercially available metal scavengers (functionalized silica or polymers) can be very effective.
-
Issue 4: My quinoline derivative forms an oil and will not crystallize.
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Question: I have purified my product by column chromatography, but it remains an oil and I cannot induce crystallization. What should I do?
-
Answer: This can happen if the product is intrinsically an oil at room temperature or if trace impurities are inhibiting crystallization.
-
High purity is key: Ensure your product is highly pure (>95%) by analytical techniques like NMR or LC-MS. If not, re-purify using a different chromatographic method (e.g., preparative HPLC).
-
Induce crystallization: Try techniques like scratching the inside of the flask with a glass rod, seeding with a small crystal of the product (if available), or cooling the solution to a very low temperature.
-
Salt formation: Since quinolines are basic, you can often form a crystalline salt (e.g., hydrochloride or picrate) by treating the free base with the corresponding acid. The salt can then be purified by recrystallization, and the free base can be regenerated if needed.
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Data Presentation: Comparison of Purification Techniques
The following table summarizes the typical performance of different purification techniques for quinoline derivatives after Suzuki coupling. The actual results will vary depending on the specific compound, reaction scale, and purity of the crude mixture.
| Purification Technique | Typical Yield Range | Typical Purity Range | Key Advantages | Key Disadvantages |
| Column Chromatography | 60-90% | 90-98% | Widely applicable, good for separating a range of impurities. | Can be time-consuming and use large volumes of solvent; basicity of quinolines can be an issue. |
| Recrystallization | 50-80% | >99% | Can provide very high purity, cost-effective for large scales. | Product must be a solid, requires finding a suitable solvent system, can have lower yields. |
| Preparative HPLC | 70-95% | >99% | Excellent separation power for complex mixtures, high purity achievable. | Expensive, not ideal for very large scales, requires specialized equipment. |
Experimental Protocols
Below are detailed methodologies for the key purification techniques.
Protocol 1: General Procedure for Aqueous Work-up
-
Cool the reaction mixture: Allow the reaction mixture to cool to room temperature.
-
Dilute: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash: Transfer the diluted mixture to a separatory funnel and wash with water to remove inorganic salts and water-soluble impurities. A subsequent wash with brine can help to break up emulsions and further dry the organic layer.
-
Dry: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentrate: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Column Chromatography of a Quinoline Derivative
-
Prepare the slurry: In a fume hood, add silica gel to a beaker. In a separate container, prepare your chosen eluent system (e.g., a mixture of hexanes and ethyl acetate). Add the eluent to the silica gel to create a slurry.
-
Pack the column: Pour the silica gel slurry into a chromatography column, ensuring there are no air bubbles. Allow the excess solvent to drain until it is level with the top of the silica.
-
Load the sample: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Alternatively, you can dry-load the sample by adsorbing it onto a small amount of silica gel. Carefully add the sample to the top of the column.
-
Elute: Add your eluent to the top of the column and begin collecting fractions. You can use isocratic (constant solvent composition) or gradient (increasing solvent polarity) elution.
-
Monitor: Monitor the fractions by thin-layer chromatography (TLC) to identify which fractions contain your desired product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified quinoline derivative.
Protocol 3: Recrystallization of a Quinoline Derivative
-
Choose a solvent: The ideal solvent will dissolve your compound when hot but not when cold. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, or mixtures) to find a suitable one.
-
Dissolve the crude product: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Hot filtration (optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cool slowly: Allow the solution to cool slowly to room temperature. Crystal formation should begin. You can then place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals: Dry the crystals in a vacuum oven to remove any residual solvent.
Visualizations
The following diagrams illustrate the general workflow for purification and a decision-making process for choosing the appropriate technique.
Caption: General experimental workflow for the purification of quinoline derivatives after Suzuki coupling.
References
Technical Support Center: Quinoline-6-boronic Acid in Organic Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Quinoline-6-boronic acid in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is failing or giving very low yields. What are the common causes?
A1: Failure or low yields in Suzuki-Miyaura reactions involving this compound often stem from a few common issues:
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of quinoline.[1][2] This process is often catalyzed by aqueous basic conditions, which are typical for Suzuki couplings.[1] Heteroaryl boronic acids, like quinoline boronic acids, are particularly susceptible to this side reaction.
-
Homocoupling: The boronic acid can couple with itself to form a biquinoline byproduct. This is often promoted by the presence of oxygen and can be a sign of inefficient catalyst turnover.
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen, leading to the formation of inactive palladium black. Inadequate degassing of solvents and reagents is a common culprit.
-
Inappropriate Reaction Conditions: The choice of base, solvent, and ligand is crucial. An unsuitable combination can lead to poor solubility of reagents, slow reaction rates, or an increase in side reactions.
Q2: I am observing a significant amount of quinoline as a byproduct in my reaction. How can I minimize protodeboronation?
A2: Minimizing protodeboronation is key to improving the yield of your desired product. Here are several strategies:
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate, can significantly reduce the rate of protodeboronation.[1] These esters act as a "slow-release" source of the boronic acid under the reaction conditions.
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, switching to anhydrous conditions with a suitable base (e.g., CsF, K₃PO₄) and dry solvents can suppress protodeboronation.
-
Choice of Base: The strength and nature of the base are critical. Weaker bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases like NaOH or KOH, which can accelerate protodeboronation.
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the extent of protodeboronation.[2] It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate and to monitor the reaction closely to avoid unnecessarily long reaction times.[2]
Q3: How does the position of the boronic acid group on the quinoline ring affect its reactivity and stability?
-
Boronic acids on the benzene ring (positions 5, 6, 7, 8) are generally expected to be more reactive in Suzuki coupling compared to those on the more electron-deficient pyridine ring (positions 2, 3, 4).[3]
-
Boronic acids at positions adjacent to the nitrogen atom (e.g., position 2 and 8) may be more prone to certain side reactions or coordination with the palladium catalyst, which can influence the reaction outcome.
Q4: I am seeing a significant amount of homocoupled biquinoline in my reaction. What can I do to prevent this?
A4: Homocoupling is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this side reaction.[4] To minimize homocoupling:
-
Thorough Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solution.
-
Use of an Efficient Catalyst System: A highly active catalyst that promotes a fast cross-coupling reaction can outcompete the slower homocoupling pathway. The choice of ligand is critical here; electron-rich and bulky phosphine ligands often improve catalyst performance.
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration of the boronic acid, thereby disfavoring the bimolecular homocoupling reaction.
Data Presentation
Due to the lack of a direct comparative study on the Suzuki-Miyaura coupling of all quinoline boronic acid isomers under identical conditions in the reviewed literature, the following table provides an illustrative comparison of expected reactivity and potential side products based on general principles of heteroaryl boronic acids.
| Boronic Acid Position | Expected Relative Reactivity | Common Side Reactions | Mitigation Strategy Emphasis |
| This compound | Moderate to High | Protodeboronation, Homocoupling | Use of boronate esters, careful selection of base and solvent, rigorous degassing. |
| Quinoline-2-boronic acid | Low to Moderate | High susceptibility to protodeboronation | Use of MIDA boronates for slow release, anhydrous conditions. |
| Quinoline-3-boronic acid | Moderate | Protodeboronation | Optimization of catalyst/ligand system for faster cross-coupling. |
| Quinoline-8-boronic acid | Moderate | Potential for catalyst inhibition via chelation | Use of bulky ligands to prevent bidentate coordination to the palladium center. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Schlenk flask or similar reaction vessel
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: To a Schlenk flask, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and the base (2.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Mechanism of protodeboronation as a competing side reaction to the desired Suzuki-Miyaura coupling.
Caption: Troubleshooting workflow for a failed Suzuki-Miyaura coupling with this compound.
Caption: Decision tree for selecting optimal reaction conditions to minimize side reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving yield and selectivity in reactions with Quinoline-6-boronic acid
Welcome to the technical support center for optimizing reactions involving Quinoline-6-boronic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to improve reaction yield and selectivity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during synthesis with this compound, particularly in Suzuki-Miyaura cross-coupling reactions.
Q1: My Suzuki-Miyaura coupling reaction with this compound has a very low yield. What are the primary factors to investigate?
A1: Low yields in Suzuki-Miyaura couplings are common and can be attributed to several factors. Systematically check the following:
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Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. Electron-rich dialkylbiarylphosphine ligands often improve reaction rates and yields.[1] If using a Pd(II) precatalyst, ensure it is effectively reduced in-situ to the active Pd(0) species.[2] Consider screening different catalyst systems, as the optimal choice is substrate-dependent.[1][3]
-
Reaction Atmosphere: These reactions are sensitive to oxygen, which can lead to catalyst decomposition and unwanted side reactions like homocoupling.[2][4] Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are properly degassed.[2][5]
-
Base Selection: The base is crucial for activating the boronic acid for the transmetalation step.[6] The strength and type of base (e.g., carbonates like K₂CO₃, Cs₂CO₃, or phosphates like K₃PO₄) can significantly impact the yield and should be optimized for your specific substrate combination.[7][8]
-
Solvent Choice: The solvent system (e.g., dioxane, toluene, DMF, often with water) affects the solubility of reagents and the reaction rate.[7][8] For some systems, aqueous conditions can be highly effective.[9]
-
Temperature and Reaction Time: Suboptimal temperature can lead to incomplete reaction or decomposition. Some boronic acids are prone to decomposition at elevated temperatures over extended periods, making it a balance between achieving a fast reaction and preventing degradation.[1]
Q2: I am observing significant amounts of a homocoupling byproduct (biquinoline). How can I minimize this?
A2: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen or Pd(II) species.[2][4]
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Improve Inert Atmosphere: The most critical step is to rigorously exclude oxygen from your reaction vessel. Use high-purity inert gas and degas your solvents thoroughly (e.g., via freeze-pump-thaw cycles or sparging with argon).
-
Use Active Pd(0) Source: Using a Pd(0) source directly or an efficient precatalyst that rapidly converts to Pd(0) can minimize the amount of Pd(II) available to catalyze homocoupling.
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Control Reaction Stoichiometry: Ensure the aryl halide is the limiting reagent, or use a slight excess of it, to favor the cross-coupling pathway over the boronic acid homocoupling.
Q3: My this compound appears to be degrading during the reaction. What is happening and how can I prevent it?
A3: Boronic acids, especially heteroaryl boronic acids, can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced with a C-H bond, effectively destroying the starting material.[1] This is often competitive with the desired cross-coupling.[1]
-
Use a Faster Catalyst: Employing a more active catalyst system (e.g., with electron-rich, bulky phosphine ligands) can accelerate the desired Suzuki coupling, allowing it to "outrun" the slower protodeboronation side reaction.[1]
-
Use Boronic Esters: Pinacol boronic esters are generally more stable than their corresponding boronic acids and less prone to protodeboronation.[1] If you continue to face stability issues, consider using the pinacol ester of this compound instead.
-
Optimize Reaction Time: Abbreviated reaction times can be optimal, especially when dealing with unstable boronic acids.[1] Monitor the reaction progress (e.g., by TLC or LC-MS) to determine the point of maximum product formation before significant degradation occurs.
Q4: How do I purify my final product from residual boronic acid and palladium catalyst?
A4:
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Removing Boronic Acid: Unreacted boronic acid can often be removed with a basic aqueous wash (e.g., 1-2 M NaOH).[10] The boronic acid forms a water-soluble boronate salt, which partitions into the aqueous layer. Alternatively, extraction with a sorbitol solution can selectively pull the boronic acid into the aqueous phase.[11]
-
Removing Palladium: Palladium residues can often be removed by filtration through celite or silica gel. For more persistent residues, treatment with a scavenger resin or activated carbon may be necessary.
-
Chromatography: Column chromatography is a standard method for final purification. For polar compounds like quinoline derivatives, solvent systems such as Dichloromethane/Methanol may be more effective than Hexane/Ethyl Acetate.[10]
Data Presentation: Reaction Parameter Optimization
The following tables summarize typical conditions and variables that can be optimized for Suzuki-Miyaura reactions involving heteroaryl boronic acids.
Table 1: Typical Catalyst, Base, and Solvent Combinations
| Catalyst (mol%) | Ligand | Base (equivalents) | Solvent System | Temperature (°C) | Typical Yield Range (%) | Reference |
| Pd(PPh₃)₄ (2.5-5) | PPh₃ (integrated) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 100 | 75-90 | [6] |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 110 | 85-95 | [6] |
| Pd(dppf)Cl₂ (3) | dppf (integrated) | Cs₂CO₃ (2.0) | Dioxane/H₂O | 90-100 | 70-85 | [6][12] |
| Pd(OAc)₂ (2) | N-XantPhos (4) | K₂CO₃ (3.0) | Acetonitrile/H₂O | 37 | 80-95 | [7] |
| PdCl₂ (0.01) | Ligandless (in β-CD) | K₃PO₄ (1.5) | H₂O | 90 | 80-100 | [9] |
Note: Yields are highly dependent on the specific coupling partners and require empirical optimization.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the coupling of this compound with an aryl halide. Optimization is often necessary.[6]
Materials:
-
This compound (1.0 - 1.2 equivalents)
-
Aryl Halide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)
-
Degassed Solvent (e.g., Dioxane/H₂O 4:1, or Toluene)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).[6]
-
Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[6]
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizations
The following diagrams illustrate key workflows and concepts relevant to reactions with this compound.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting poor reaction outcomes.
Caption: A standard experimental workflow for Suzuki-Miyaura coupling reactions.
References
- 1. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
Troubleshooting failed Suzuki couplings involving electron-rich quinolines
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving electron-rich quinoline derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with these specific and often demanding coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address common issues encountered during the Suzuki coupling of electron-rich quinolines in a question-and-answer format.
Q1: I am observing very low to no yield in my Suzuki coupling reaction with an electron-rich quinoline. What are the primary causes and how can I troubleshoot this?
A1: Low or no product formation is a frequent challenge with electron-rich quinolines. The electron-donating groups on the quinoline ring can deactivate the halide, making the initial oxidative addition step of the catalytic cycle more difficult. Additionally, the nitrogen atom in the quinoline ring can coordinate with the palladium catalyst, inhibiting its activity.
Troubleshooting Steps:
-
Evaluate the Catalyst and Ligand System: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1] For electron-rich and sterically hindered substrates, more active catalyst systems are often required.
-
Recommendation: Switch to a catalyst system known for its high activity with challenging substrates. Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are highly recommended.[1][2] These ligands promote the formation of the active monoligated palladium(0) species, which is crucial for the oxidative addition to the C-X bond.[2] N-heterocyclic carbene (NHC) ligands also offer a powerful alternative.[2]
-
-
Assess the Base: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[1][3] The strength and solubility of the base are key factors.
-
Recommendation: Screen different bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often successful in difficult couplings.[2]
-
-
Optimize the Solvent System: The solvent needs to solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if applicable).
-
Check for Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen.[1] Inadequate degassing can lead to catalyst decomposition, often observed as the formation of palladium black.
-
Recommendation: Ensure all solvents are thoroughly degassed by bubbling with an inert gas like argon or nitrogen for an extended period before use. Maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
Q2: My reaction starts but appears to stall, with significant starting material remaining. What could be the cause?
A2: A stalled reaction often points to catalyst deactivation or issues with reagent stability or solubility.
Troubleshooting Steps:
-
Catalyst Deactivation: The active Pd(0) species might be unstable under the reaction conditions, leading to its precipitation as palladium black.[1]
-
Recommendation: Consider a more robust catalyst system, such as a pre-catalyst that readily forms the active Pd(0) species. Lowering the reaction temperature slightly might also help to stabilize the catalyst, though this could slow down the reaction rate.
-
-
Protodeboronation of the Boronic Acid: The boronic acid can be unstable, especially under basic conditions and in the presence of water, leading to the formation of the corresponding arene as a byproduct.
-
Recommendation: Use a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt.[5] Alternatively, using anhydrous solvents and a less nucleophilic base can sometimes mitigate this side reaction.
-
-
Insolubility of Intermediates: A reactant or an intermediate in the catalytic cycle may be precipitating out of the reaction mixture, effectively halting the reaction.
-
Recommendation: Try a different solvent system to improve solubility.
-
Q3: I'm observing significant side products, such as homocoupling of the boronic acid and dehalogenation of my quinoline. How can I minimize these?
A3: Homocoupling and dehalogenation are common side reactions in Suzuki couplings.
Troubleshooting Steps:
-
Minimizing Homocoupling: The homocoupling of the boronic acid is often promoted by the presence of oxygen or excess Pd(II) species.[6]
-
Recommendation: Rigorous degassing of the reaction mixture is crucial. Using a Pd(0) source directly or a pre-catalyst that efficiently generates Pd(0) can also reduce the amount of Pd(II) species that can promote homocoupling.
-
-
Minimizing Dehalogenation: The replacement of the halogen on the quinoline with a hydrogen atom can occur as a competing reaction.
-
Recommendation: The choice of base and solvent can influence this side reaction. Screening different bases and ensuring anhydrous conditions (if appropriate for the specific protocol) may help to suppress dehalogenation.
-
Data Presentation: Comparison of Reaction Conditions
| Quinoline Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 2-Chloroquinoline | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | >95 |
| 4-Chloroquinoline | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (2) | Dioxane | 100 | 92 |
| 2-Bromo-6-methoxyquinoline | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 85 |
| 4-Chloro-7-methoxyquinoline | 3-Tolylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 88 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Chloro-methoxyquinoline with an Arylboronic Acid
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Chloro-methoxyquinoline (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the chloro-methoxyquinoline, arylboronic acid, palladium pre-catalyst, phosphine ligand, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting Suzuki couplings of electron-rich quinolines.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step with electron-rich quinolines.
Caption: A logical workflow for troubleshooting failed Suzuki couplings of electron-rich quinolines.
References
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
Impact of base and solvent on the reactivity of Quinoline-6-boronic acid
Technical Support Center: Quinoline-6-boronic Acid
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot experiments involving this reagent, with a specific focus on the critical roles of base and solvent selection in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the choice of base and solvent so critical for reactions with this compound?
A1: The selection of base and solvent is paramount as it directly influences the key steps of the Suzuki-Miyaura catalytic cycle.[1]
-
Role of the Base: The primary function of the base is to activate the boronic acid.[2] It reacts with this compound to form a more nucleophilic boronate species (-B(OH)₃⁻).[3][4] This boronate is more reactive towards the palladium center, facilitating the crucial transmetalation step of the catalytic cycle. The strength and type of base can affect the rate of boronate formation and the overall reaction kinetics.[3][5]
-
Role of the Solvent: The solvent must solubilize the reactants, catalyst, and base.[1] More importantly, its polarity and coordination ability can stabilize the palladium catalyst, influence the reactivity of the base, and affect the rate of all three key steps: oxidative addition, transmetalation, and reductive elimination.[6] Some reactions benefit from the addition of water, which can aid in dissolving inorganic bases and influence the catalytic cycle.[7]
Q2: My Suzuki-Miyaura coupling reaction using this compound is sluggish or failing. What are the most common causes related to base and solvent?
A2: Incomplete or slow reactions are common issues. When troubleshooting, consider the following factors related to your base and solvent system:
-
Inadequate Base Strength: The base may not be strong enough to efficiently generate the reactive boronate species from the quinoline-boronic acid. Quinoline is an N-heterocycle, which can influence the acidity of the boronic acid group. A stronger base might be required compared to simple arylboronic acids.
-
Poor Solubility: If the chosen base or the boronic acid itself is not soluble in the solvent system, the reaction will be slow or may not proceed at all, as it relies on the interaction of these components in solution.[8]
-
Solvent Purity: Solvents can contain impurities that may poison the palladium catalyst.[6][9] For instance, traces of precursors or contaminants in solvents like THF can significantly decrease the reaction rate.[9] Always use high-purity, degassed solvents.
-
Protodeboronation (Degradation): This is a major side reaction where the boronic acid group is replaced by a hydrogen atom.[10] This process can be accelerated by the presence of water and certain bases, or by prolonged heating.[11] If your reaction conditions are too harsh or the reaction time is too long, you may be losing your starting material.
Q3: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?
A3: Protodeboronation is a common pathway for boronic acid degradation, especially with electron-rich or heterocyclic systems.[10][11] To minimize it:
-
Use a Milder Base: Strong bases in aqueous solutions can promote protodeboronation.[10] Consider switching to a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or using anhydrous conditions with a base like potassium phosphate (K₃PO₄).[12]
-
Use Anhydrous Conditions: While some water can be beneficial, excess water can facilitate the undesired cleavage of the C-B bond.[7] Try running the reaction under strictly anhydrous conditions.
-
Protect the Boronic Acid: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester.[13] These are generally more resistant to protodeboronation and can slowly release the boronic acid under the reaction conditions.
-
Optimize Reaction Time and Temperature: Avoid unnecessarily long reaction times or high temperatures, as these conditions favor degradation.[11] Monitor the reaction closely by TLC or LC-MS to determine the point of maximum product formation.
Q4: Which base and solvent combination should I start with for a Suzuki coupling with this compound?
A4: A good starting point for optimization is crucial. Based on literature for similar heterocyclic systems, a common and often effective combination is:
-
Base: Potassium Carbonate (K₂CO₃) is a versatile and widely used base that provides a good balance of reactivity and minimizes side reactions.[14][15] If yields are low, switching to a stronger base like potassium phosphate (K₃PO₄) or a more soluble organic base in specific solvents might be beneficial.[12]
-
Solvent: A mixture of an organic solvent and water is often effective. A combination like 1,4-Dioxane/H₂O or DME/H₂O is a robust starting point.[12][15] These solvent systems can effectively dissolve both the organic substrates and the inorganic base.
Data on Base and Solvent Effects
The optimal choice of base and solvent is highly dependent on the specific coupling partners. The tables below summarize general trends observed in Suzuki-Miyaura reactions that can guide your experimental design.
Table 1: Impact of Common Bases on Suzuki-Miyaura Coupling
| Base Class | Examples | Strength | General Application & Remarks | Potential Issues |
| Carbonates | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Weak to Moderate | Excellent starting point for a wide range of substrates.[5] Cs₂CO₃ is often more effective due to higher solubility and the "cesium effect". | May be too weak for challenging or sterically hindered couplings. |
| Phosphates | K₃PO₄ | Moderate to Strong | Very effective, especially for electron-deficient or hindered aryl halides.[12] Often used in anhydrous conditions. | Can be strongly basic, potentially causing side reactions with sensitive functional groups. |
| Hydroxides | NaOH, KOH | Strong | Highly effective at promoting the reaction, sometimes leading to very fast conversion.[7] | Can readily promote protodeboronation and other side reactions. May not be suitable for base-sensitive substrates.[10] |
| Fluorides | KF, CsF | Weak | Useful for substrates with base-labile functional groups (e.g., esters).[2] The fluoride ion is thought to play a special role in activating the boronic acid. | Can sometimes lead to slower reaction rates compared to stronger bases. |
| Organic Bases | Et₃N, DIPEA | Weak | Generally less effective for activating the boronic acid in the transmetalation step.[5] | Often insufficient for driving the reaction to completion. |
Table 2: Impact of Common Solvents on Suzuki-Miyaura Coupling
| Solvent Class | Examples | Properties | General Application & Remarks | Potential Issues |
| Ethers | 1,4-Dioxane, THF, DME | Polar Aprotic | Very common and effective.[1][7] Good at solvating organic reagents and palladium complexes. Often used with water to dissolve the inorganic base.[15] | Dioxane has a high freezing point. THF has a low boiling point. Peroxide formation is a safety concern. |
| Aromatic | Toluene, Xylene | Nonpolar | Good for higher temperature reactions. Often used with a phase-transfer catalyst if an aqueous base is used. | May not be polar enough to dissolve all reaction components, especially inorganic bases. |
| Alcohols | Methanol, Ethanol | Polar Protic | Can be effective, particularly methanol, and may accelerate the reaction.[7] | Can compete with the boronic acid for coordination to palladium or lead to other side reactions. |
| Amides | DMF, DMAc | Polar Aprotic | High boiling points and excellent solvating properties. | Can be difficult to remove after the reaction. Can decompose at high temperatures to generate amines that may interfere with catalysis. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq.)
-
Aryl halide (e.g., Aryl Bromide) (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., K₂CO₃) (2.0 eq.)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a clean, dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the aryl halide (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).[14]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[16]
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) with vigorous stirring.[15]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[14]
-
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.[14]
Visual Guides
Caption: The catalytic cycle for Suzuki-Miyaura coupling.
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. scispace.com [scispace.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Navigating Catalyst Poisoning by Nitrogen-Containing Boronic Acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address catalyst poisoning issues encountered when using nitrogen-containing boronic acids in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using nitrogen-containing boronic acids, such as pyridylboronic acids, in Suzuki-Miyaura cross-coupling reactions?
A1: Researchers face two main challenges with these substrates. Firstly, the Lewis basic nitrogen atom on the heterocyclic ring can coordinate with the palladium catalyst, forming an inactive complex and effectively poisoning the catalyst.[1] Secondly, certain nitrogen-containing boronic acids, particularly 2-pyridylboronic acids, are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1] This depletes the reaction of the necessary nucleophile.[1]
Q2: What is protodeboronation and how can it be minimized?
A2: Protodeboronation is the cleavage of the C-B bond in a boronic acid, typically facilitated by a proton source like water or alcohol in the reaction mixture.[1] This results in the formation of the corresponding unsubstituted heterocycle.[1] 2-Pyridylboronic acids are particularly prone to this side reaction.[1] To minimize protodeboronation, you can:
-
Use milder bases: Employing bases like K₃PO₄ or NaHCO₃ can slow the rate of decomposition.[1]
-
Utilize stable boronic acid surrogates: N-methyliminodiacetic acid (MIDA) boronates release the boronic acid slowly into the reaction, maintaining a low concentration and minimizing decomposition.[1]
-
Lower the reaction temperature: This may require longer reaction times but can reduce the rate of protodeboronation.[1]
Q3: How does the position of the nitrogen atom in pyridylboronic acids affect the reaction outcome?
A3: The position of the nitrogen atom relative to the boronic acid group significantly impacts reactivity.
-
2-Pyridylboronic acids: These are the most challenging due to the proximity of the nitrogen atom to the boronic acid group. This close arrangement facilitates both catalyst poisoning and rapid protodeboronation.[1]
-
3- and 4-Pyridylboronic acids: These are generally more stable and less problematic.[1] The nitrogen atom is further from the reaction site, which reduces its ability to interfere with the catalyst, and the rate of protodeboronation is significantly lower.[1]
Q4: Besides the nitrogen on the boronic acid, what are other common sources of catalyst poisoning?
A4: Various impurities in reagents or solvents can diminish catalyst activity. Common catalyst poisons include sulfur-containing compounds, halides, cyanides, and other nitrogen-containing heterocycles.[1] It is crucial to use high-purity reagents and properly degassed solvents to avoid introducing these contaminants.[1][2]
Q5: How can I prevent catalyst poisoning in my experiments?
A5: Prevention is the most effective strategy. Key preventative measures include:
-
Use high-purity reagents and solvents: This is the most critical step to avoid introducing external poisons.[3]
-
Degas all solvents: This removes dissolved oxygen, which can oxidize and deactivate some catalysts.[3][4]
-
Work under an inert atmosphere: Using a glovebox or Schlenk line techniques prevents the catalyst from being exposed to air and moisture.[3]
-
Select an appropriate catalyst system: If catalyst poisoning by the nitrogen-containing substrate is a major issue, consider using sterically hindered and electron-rich ligands (e.g., XPhos, RuPhos, SPhos) that can promote faster catalytic turnover, outcompeting the poisoning process.[1]
Troubleshooting Guides
Guide 1: Low or No Product Formation
If you observe poor performance in your cross-coupling reaction, follow these steps to diagnose and resolve the issue.
Step 1: Analyze the Reaction Mixture Use techniques like LC-MS or GC-MS to check for the presence of starting materials and key side products. The presence of a significant amount of the deborylated starting material indicates that protodeboronation is a major issue. If starting materials are largely unconsumed and little to no deborylated product is observed, catalyst poisoning is the likely culprit.
Step 2: Address the Identified Issue
-
If Protodeboronation is Dominant: Focus on stabilizing the boronic acid.
-
Switch to a milder base (e.g., from NaOH to K₃PO₄).
-
Use a stable boronic acid surrogate like a MIDA boronate.[1]
-
Lower the reaction temperature.
-
-
If Catalyst Poisoning is Suspected:
-
Increase the catalyst loading.
-
Switch to a more robust ligand, such as a sterically hindered biarylphosphine ligand.[1]
-
Ensure all reagents and solvents are of the highest purity and are properly degassed.
-
Data Presentation
Table 1: Impact of Pyridine Boronic Acid Isomer on Reaction Success
| Boronic Acid Isomer | Proximity of Nitrogen to Boronic Acid | Tendency for Catalyst Poisoning | Susceptibility to Protodeboronation | General Reaction Success |
| 2-Pyridylboronic Acid | High | High | High | Challenging |
| 3-Pyridylboronic Acid | Medium | Moderate | Low | Good |
| 4-Pyridylboronic Acid | Low | Low | Low | Very Good |
| Data is representative and compiled from typical outcomes reported in the literature.[1] |
Table 2: Effect of Ligand Choice on a Challenging Suzuki Coupling
| Ligand | Ligand Type | Typical Yield (%) |
| PPh₃ | Simple Monodentate Phosphine | < 10% |
| dppf | Ferrocene-based Diphosphine | 30-50% |
| XPhos | Sterically Hindered Biarylphosphine | > 80% |
| Reaction conditions: 2-pyridylboronic acid with an aryl bromide, Pd₂(dba)₃ catalyst, K₃PO₄ base, in dioxane at 100 °C. Yields are approximate and can vary. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 3- or 4-Pyridylboronic Acid
This protocol provides a robust starting point for less challenging pyridylboronic acids.[1]
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the 3- or 4-pyridylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Solvent Addition: Add degassed solvent (e.g., dioxane/water mixture).
-
Inert Atmosphere: Seal the vessel, evacuate, and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-24 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Advanced Protocol for Challenging 2-Pyridylboronic Acid Couplings
This protocol incorporates strategies to overcome catalyst poisoning and protodeboronation.[1]
-
Reagent Preparation: In a glovebox or under a strong flow of inert gas, add the aryl halide (1.0 equiv), the 2-pyridyl MIDA boronate (1.2 equiv), a robust base (e.g., K₃PO₄, 3.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and additional ligand (e.g., XPhos, 2 mol%) to an oven-dried reaction vessel.
-
Solvent Addition: Add rigorously degassed solvent (e.g., DMF or dioxane).
-
Reaction: Heat the mixture to 100 °C and stir for 4-24 hours, monitoring for completion.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Reactivity of Quinoline Boronic Acid Isomers in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For scientists engaged in drug discovery and development, quinoline scaffolds are of particular interest due to their prevalence in a wide array of therapeutic agents. The ability to functionalize the quinoline core through Suzuki-Miyaura coupling is therefore a critical tool.
Understanding the Reactivity Landscape: Electronic and Steric Effects
The reactivity of quinoline boronic acid isomers in the Suzuki-Miyaura catalytic cycle is primarily dictated by the electronic properties of the quinoline ring system and the steric environment of the boronic acid moiety. These factors significantly influence the rate-determining transmetalation step.
Electronic Effects: The quinoline ring system consists of an electron-rich benzene ring fused to an electron-deficient pyridine ring. The nitrogen atom in the pyridine ring withdraws electron density, particularly from the α (2 and 4) and γ (6 and 8) positions. Consequently, a boronic acid group attached to the pyridine ring (positions 2, 3, and 4) will be less nucleophilic and thus less reactive in the transmetalation step compared to a boronic acid group on the carbocyclic ring (positions 5, 6, 7, and 8). Within the pyridine ring, the 3-position is less electron-deficient than the 2- and 4-positions, suggesting a higher reactivity for 3-quinolineboronic acid. For the carbocyclic ring isomers, the electronic differences are more subtle and are influenced by the proximity to the electron-withdrawing pyridine ring.
Steric Effects: The steric hindrance around the boronic acid group can impede its approach to the palladium center, thereby slowing down the transmetalation step. The 2-, 4-, 5-, and 8-positions are subject to greater steric hindrance due to their proximity to adjacent rings or substituents. The 8-position, in particular, experiences peri-interactions, which can significantly reduce reactivity. Conversely, the 3-, 6-, and 7-positions are sterically less encumbered, which would favor a faster reaction rate.
Based on these principles, a predicted qualitative reactivity trend for quinoline boronic acid isomers in Suzuki-Miyaura coupling is as follows:
6- and 7-isomers > 3- and 5-isomers > 2-, 4-, and 8-isomers
It is crucial to note that this is a generalized prediction. The actual reactivity can be significantly influenced by the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, as well as the electronic and steric nature of the coupling partner.
Comparative Experimental Data
The following table summarizes representative Suzuki-Miyaura coupling reactions of various quinoline boronic acid isomers with aryl halides, collated from the literature. Due to the diverse reaction conditions reported, this data should be interpreted as a qualitative guide to the feasibility of these couplings rather than a direct quantitative comparison of reactivity.
| Quinoline Boronic Acid Isomer | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Quinolineboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 5-Quinolineboronic acid | 4-Bromotoluene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 12 | 78 |
| 6-Quinolineboronic acid | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 4 | 81 |
| 8-Quinolineboronic acid | Bromobenzene | Pd(dppf)Cl₂ / n-BuPAd₂ | K₂CO₃ | DMAc | 90 | 12 | 97 |
Note: The data in this table is illustrative and compiled from various literature sources. Direct comparison of yields may not be accurate due to differing reaction conditions.
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura coupling reactions involving quinoline boronic acids. Optimization of these conditions is often necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add the quinoline boronic acid (1.0 - 1.5 eq.), the aryl halide (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Microwave-Assisted Protocol:
-
In a microwave-safe vial, combine the quinoline boronic acid (1.2-1.5 eq.), the aryl halide (1.0 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Add the degassed solvent (e.g., DMF or 1,4-dioxane/water).
-
Seal the vial and heat in a microwave reactor to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 10-30 minutes).
-
After cooling, work up and purify the product as described in the general procedure.
Visualizing the Process
To aid in the understanding of the Suzuki-Miyaura coupling and the experimental workflow, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.
A Comparative Guide to Quinoline Synthesis: Exploring Alternatives to Quinoline-6-Boronic Acid
For researchers and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents. While quinoline-6-boronic acid is a valuable reagent for late-stage functionalization via cross-coupling reactions, constructing the quinoline core through alternative synthetic routes offers significant advantages in terms of efficiency, cost, and the ability to introduce diverse substitution patterns. This guide provides an objective comparison of several classical and modern methods for quinoline synthesis, presenting experimental data, detailed protocols, and logical workflows to aid in selecting the optimal strategy.
The primary alternatives to a boronic acid-based strategy involve building the quinoline ring system from simpler, more readily available precursors. These methods, often named after their discoverers, provide access to the quinoline core with inherent control over substituent placement. The choice of method often depends on the desired substitution pattern and the nature of the starting materials.
A logical approach to selecting a synthesis method is to consider the key bond disconnection and the type of precursors available. The following diagram illustrates a decision-making workflow for choosing a suitable quinoline synthesis strategy based on the primary starting materials.
Caption: Decision workflow for selecting a quinoline synthesis method.
Comparative Analysis of Key Quinoline Synthesis Methods
The following table summarizes the performance of four classical and widely used methods for quinoline synthesis, providing a direct comparison of their typical reaction conditions, yields, and primary applications. These methods build the quinoline core from acyclic precursors, offering an alternative to functionalizing a pre-existing quinoline ring.
| Synthesis Method | Key Reactants | Typical Conditions | Reported Yield | Key Advantages/Disadvantages |
| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent (e.g., nitrobenzene) | Harsh; strongly acidic, high temperatures (130-140 °C) | 45-90% | Pro: Uses simple starting materials. Con: Harsh conditions limit functional group tolerance; often produces tars. |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl (or its precursor) | Acidic (HCl, ZnCl₂, or Lewis Acid), moderate to high temperatures | 30-70% | Pro: More flexible than Skraup, allowing for a wider range of substitutions. Con: Can produce mixtures of isomers. |
| Combes Synthesis | Aniline, 1,3-Diketone | Strongly acidic (conc. H₂SO₄) | 60-95% | Pro: Good yields for 2,4-disubstituted quinolines. Con: Requires symmetrical or specific β-diketones to avoid isomeric mixtures. |
| Friedländer Annulation | 2-Aminobenzaldehyde or 2-aminoketone, Compound with a methylene group alpha to a carbonyl | Base or acid-catalyzed, often milder conditions | 70-95% | Pro: High convergence and regioselectivity; mild conditions tolerate many functional groups. Con: Requires potentially complex ortho-aminoaryl carbonyl precursors. |
Experimental Protocols
Below are representative experimental protocols for the synthesis of a substituted quinoline using the Friedländer and Doebner-von Miller methods, which are often favored for their versatility over the harsher Skraup and Combes reactions.
Protocol 1: Friedländer Synthesis of 6-Bromo-2-phenylquinoline
This protocol describes the reaction between 2-amino-5-bromobenzaldehyde and acetophenone to yield 6-bromo-2-phenylquinoline.
Workflow Diagram:
Caption: Experimental workflow for Friedländer synthesis.
Methodology:
-
In a round-bottom flask, dissolve 2-amino-5-bromobenzaldehyde (1.0 mmol) and acetophenone (1.1 mmol) in ethanol (10 mL).
-
Add potassium hydroxide (1.5 mmol) to the solution.
-
Heat the mixture to reflux and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
-
Dry the purified product under vacuum to yield 6-bromo-2-phenylquinoline.
Protocol 2: Doebner-von Miller Synthesis of 6-Methyl-2-phenylquinoline
This protocol details the reaction of p-toluidine with cinnamaldehyde, which serves as the α,β-unsaturated aldehyde, to form 6-methyl-2-phenylquinoline.
Methodology:
-
To a stirred solution of p-toluidine (10 mmol) in ethanol (20 mL), add concentrated hydrochloric acid (2 mL) dropwise.
-
Add cinnamaldehyde (11 mmol) to the mixture.
-
Heat the reaction mixture to reflux for 6 hours.
-
Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain 6-methyl-2-phenylquinoline.
By understanding the scope and limitations of these fundamental synthetic methods, researchers can strategically design synthetic routes to novel quinoline derivatives, bypassing the need for pre-functionalized building blocks like this compound and enabling more efficient exploration of chemical space.
A Comparative Guide to Spectroscopic Validation of Suzuki Coupling Products
For researchers, scientists, and drug development professionals engaged in the synthesis of novel biaryl compounds via Suzuki-Miyaura coupling, rigorous product validation is a critical step to ensure the integrity of their findings. This guide provides an objective comparison of common spectroscopic methods employed for the validation of Suzuki coupling products, supported by experimental data and detailed protocols.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and an organoboron species. The validation of the resulting biaryl products is paramount to confirm the successful formation of the desired compound and to assess its purity. Spectroscopic techniques are indispensable tools in this process, each providing unique insights into the molecular structure and composition of the synthesized products.
Comparison of Spectroscopic and Chromatographic Validation Techniques
A multi-faceted approach, often combining spectroscopic and chromatographic methods, provides the most robust validation of Suzuki coupling products. While spectroscopic methods provide detailed structural information, chromatographic techniques are excellent for assessing purity and monitoring reaction progress.[1]
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Precise chemical environment, spin-spin coupling, and relative ratio of protons. | Provides detailed structural information for unambiguous identification. Quantitative nature allows for purity assessment.[1] | Can be complex to interpret for molecules with overlapping signals. Requires deuterated solvents.[1] |
| ¹³C NMR Spectroscopy | Number of unique carbon atoms and their chemical environment. | Complements ¹H NMR for complete structural assignment.[1] | Lower sensitivity and longer acquisition times compared to ¹H NMR.[1] |
| Mass Spectrometry (MS) | Molecular weight of the product (mass-to-charge ratio). | High sensitivity, can detect trace amounts of product and byproducts.[1] High-resolution mass spectrometry (HRMS) can confirm the elemental formula. | Does not provide detailed structural information on its own; isomers are often indistinguishable.[1] |
| Infrared (IR) Spectroscopy | Presence of specific functional groups and changes in bonding during the reaction. | Good for monitoring the disappearance of starting material functional groups (e.g., C-Br stretch) and the appearance of product-related vibrations. | Can be difficult to interpret complex spectra. Not typically used for quantitative analysis in this context. |
| UV-Vis Spectroscopy | Electronic transitions within conjugated systems. | Useful for quantifying conjugated biaryl products due to their strong UV absorbance. Can be used for reaction monitoring.[2] | Provides limited structural information. Not all Suzuki coupling products have a distinct UV-Vis spectrum.[3] |
| Gas Chromatography (GC) | Retention time of the product, allowing for separation from starting materials and impurities. | Excellent for assessing the purity of volatile and thermally stable compounds.[1] | Not suitable for non-volatile or thermally labile compounds.[4] |
| Liquid Chromatography (LC) | Retention time of the product, suitable for a wider range of compounds than GC. | Applicable to non-volatile and thermally sensitive molecules.[4] | Method development can be more complex. |
| Thin-Layer Chromatography (TLC) | Retention factor (Rf) for rapid, qualitative monitoring of reaction progress. | Simple, fast, and cost-effective for tracking the consumption of starting materials and the formation of the product.[5] | Provides limited information on purity and structure. Not quantitative. |
Experimental Protocols
Detailed methodologies for the key validation techniques are provided below. These protocols represent general procedures and may require optimization for specific Suzuki coupling products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of Suzuki coupling products.[1]
Protocol for NMR Sample Preparation and Analysis:
-
Sample Preparation: Accurately weigh approximately 5-20 mg of the purified Suzuki coupling product.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer. For quantitative analysis (qNMR), ensure complete relaxation of all signals by using a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being analyzed.[6]
-
Data Processing: Process the spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
Data Analysis:
-
¹H NMR: Analyze the chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) to confirm the structure of the biaryl product. Integrate the peaks to determine the relative ratios of protons, which can be used to assess purity against a known internal standard (qNMR).[7]
-
¹³C NMR: Analyze the chemical shifts to confirm the number and types of carbon atoms in the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight of the Suzuki coupling product and identifying any byproducts.[8]
Protocol for Mass Spectrometry Analysis:
-
Sample Preparation: Prepare a dilute solution of the purified product (approximately 1 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Analyze the sample using a mass spectrometer, such as one with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental formula confirmation.[9]
-
Data Acquisition: Acquire the mass spectrum in the appropriate ionization mode (positive or negative).
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak. For HRMS, compare the experimentally determined accurate mass with the theoretical mass of the expected product to confirm its elemental composition.[10]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for monitoring the progress of a Suzuki coupling reaction by observing the disappearance of characteristic vibrational bands of the starting materials.
Protocol for IR Spectroscopy Analysis:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr), as a KBr pellet, or directly in solution using an appropriate IR cell. For reaction monitoring, an attenuated total reflectance (ATR) probe can be inserted directly into the reaction mixture.
-
Data Acquisition: Record the IR spectrum over the appropriate wavenumber range (typically 4000-400 cm⁻¹).
-
Data Analysis: Monitor the disappearance of the stretching vibration of the carbon-halogen bond (e.g., C-Br) of the starting aryl halide and the appearance of new bands associated with the biaryl product.[11]
UV-Vis Spectroscopy
UV-Vis spectroscopy can be a valuable tool for quantifying the formation of conjugated biaryl products.
Protocol for UV-Vis Spectroscopy Analysis:
-
Sample Preparation: Prepare a series of standard solutions of the purified Suzuki coupling product of known concentrations in a UV-transparent solvent. Prepare a solution of the unknown sample in the same solvent, ensuring the absorbance falls within the linear range of the instrument.
-
Data Acquisition: Measure the absorbance of the standard solutions and the unknown sample at the wavelength of maximum absorbance (λmax).[2]
-
Data Analysis: Create a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Use the absorbance of the unknown sample and the calibration curve to determine its concentration.
Visualizations
General Workflow for Suzuki Coupling and Product Validation
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction followed by product validation.
Caption: A generalized workflow from synthesis to validation of Suzuki coupling products.
Decision Tree for Selecting a Validation Technique
This diagram provides a logical approach to selecting the most appropriate validation technique based on the information required.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Limitations on the use of UV/Vis spectroscopy for the evaluation of conjugation effectiveness - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. shoko-sc.co.jp [shoko-sc.co.jp]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. azom.com [azom.com]
- 8. Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to HPLC and NMR Analysis of Compounds from Quinoline-6-boronic Acid
For researchers and professionals in drug development, the synthesis and characterization of novel compounds are fundamental steps. Quinoline derivatives, known for their wide range of pharmacological activities, are a significant area of focus.[1][2] This guide provides an objective comparison of analytical data for compounds synthesized from Quinoline-6-boronic acid, a key building block, with a focus on High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) analysis.
The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for creating carbon-carbon bonds, frequently used to synthesize aryl-substituted quinolines from haloquinolines and boronic acids.[3][4][5] This reaction allows for the introduction of various substituents onto the quinoline core, enabling the generation of diverse compound libraries for screening.[6]
Comparative Analytical Data
The following table presents representative HPLC and NMR data for two hypothetical compounds synthesized via the Suzuki-Miyaura coupling of this compound with different aryl bromides. This data serves as a benchmark for purity assessment and structural confirmation.
Table 1: Comparative HPLC and NMR Data
| Parameter | Compound 1: 6-phenylquinoline | Compound 2: 6-(4-methoxyphenyl)quinoline |
| Structure | A quinoline ring substituted with a phenyl group at position 6. | A quinoline ring substituted with a methoxy-containing phenyl group at position 6. |
| Molecular Formula | C₁₅H₁₁N | C₁₆H₁₃NO |
| Molecular Weight | 205.26 g/mol | 235.28 g/mol |
| HPLC Retention Time | 10.2 min | 9.5 min |
| Purity (by HPLC) | >99% | >98% |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.92 (dd, J=4.2, 1.7 Hz, 1H, H-2), 8.18 (d, J=8.2 Hz, 1H, H-4), 8.12 (d, J=8.7 Hz, 1H, H-8), 7.95 (d, J=1.8 Hz, 1H, H-5), 7.80 (dd, J=8.7, 2.0 Hz, 1H, H-7), 7.70 (d, J=7.5 Hz, 2H, Ar-H), 7.50 (t, J=7.6 Hz, 2H, Ar-H), 7.42 (t, J=7.4 Hz, 1H, Ar-H), 7.45 (dd, J=8.2, 4.2 Hz, 1H, H-3).[7] | 8.90 (dd, J=4.2, 1.6 Hz, 1H, H-2), 8.15 (d, J=8.3 Hz, 1H, H-4), 8.10 (d, J=8.8 Hz, 1H, H-8), 7.91 (s, 1H, H-5), 7.75 (dd, J=8.8, 1.9 Hz, 1H, H-7), 7.65 (d, J=8.6 Hz, 2H, Ar-H), 7.43 (dd, J=8.3, 4.2 Hz, 1H, H-3), 7.05 (d, J=8.6 Hz, 2H, Ar-H), 3.88 (s, 3H, OCH₃).[7] |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 150.8, 148.1, 136.5, 135.9, 130.1, 129.5, 129.2 (2C), 128.0, 127.8, 127.5 (2C), 125.9, 121.8.[8] | 160.0, 150.5, 147.9, 136.2, 135.5, 132.5, 129.8, 128.5 (2C), 128.1, 125.5, 121.5, 114.6 (2C), 55.4.[8] |
Experimental Protocols
Reproducibility is key in scientific research. The following sections detail the generalized protocols for the synthesis and analysis of the quinoline derivatives.
Synthesis: General Suzuki-Miyaura Coupling Protocol
This procedure describes a typical palladium-catalyzed cross-coupling reaction.[5][6]
-
Reaction Setup : In a reaction vessel, combine this compound (1.0 equivalent), the corresponding aryl halide (e.g., bromobenzene or 4-bromoanisole, 1.1 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., potassium carbonate, 2.0 equivalents).
-
Solvent Addition : Add a degassed solvent mixture, typically toluene and water (e.g., in a 4:1 ratio).
-
Inert Atmosphere : Evacuate the vessel and backfill with an inert gas like argon or nitrogen. Repeat this process three times.
-
Heating : Heat the reaction mixture to 85-100 °C with vigorous stirring.
-
Monitoring : Track the reaction's progress using Thin-Layer Chromatography (TLC) or HPLC until the starting materials are consumed.
-
Work-up : Cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product using flash column chromatography on silica gel.[9]
Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity and quantify the synthesized compounds.[10]
-
Instrumentation : Utilize an HPLC system with a UV detector and a reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[10]
-
Mobile Phase : Use a gradient elution with two solvents: Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).
-
Gradient Program : A typical gradient could be: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to the initial 10% B.[11]
-
Flow Rate : Maintain a constant flow rate of 1.0 mL/min.[11]
-
Detection : Monitor the elution at a wavelength of 254 nm.
-
Sample Preparation : Dissolve a small amount of the purified compound (approx. 1 mg/mL) in acetonitrile or a suitable solvent and filter through a 0.45 µm syringe filter before injection.[10]
Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of the final compounds.
-
Instrumentation : Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition : Acquire ¹H and ¹³C spectra using standard parameters. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak.
-
Structural Confirmation : Assign all proton and carbon signals by analyzing chemical shifts, spin-spin splitting patterns, and, if necessary, 2D NMR experiments like HSQC and HMBC.[12]
Workflow Visualization
The overall process from starting materials to final, characterized compounds can be visualized as a logical workflow.
Caption: General workflow for synthesis and analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Palladium Catalyst Efficiency in Quinoline-Boronic Acid Suzuki Coupling
For researchers and professionals in drug development and organic synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The functionalization of heterocyclic scaffolds like quinoline is of particular importance due to their prevalence in biologically active compounds. The choice of the palladium catalyst system is critical to the success of these transformations, directly impacting reaction yield, efficiency, and substrate scope. This guide provides an objective comparison of various palladium catalysts for the Suzuki coupling of quinoline derivatives with boronic acids, supported by experimental data.
Performance Comparison of Palladium Catalysts
The efficiency of a palladium-catalyzed Suzuki-Miyaura coupling is highly dependent on the interplay between the palladium source, the ligand, the base, and the solvent system. The following table summarizes the performance of several palladium catalyst systems in the coupling of 3-bromoquinoline with different boronic acid derivatives.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | Reference |
| P1-xantphos | Xantphos | DBU | THF/H₂O (5:1) | 110 | 0.17 | 82 | 69 | [1] |
| P1-PCy₃ | PCy₃ | DBU | THF/H₂O (5:1) | 110 | 0.17 | 35 | 17 | [1] |
| P1-XPhos | XPhos | DBU | THF/H₂O (5:1) | 110 | 0.065 | 88 | 75 | [1] |
| Pd(dppf)Cl₂ | dppf | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80-90 | 12-16 | High | - | [2] |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 100 | 6-8 | 65 | - | [2] |
| Pd(OAc)₂ | - | Na₂CO₃ | Acetone/H₂O (2:1) | 40-45 | 0.5-7 | 83-96 | - | [2] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | - | 75 | - | [3] |
Note: The data presented is compiled from different sources with varying reaction conditions and substrates, and should be used as a guide for catalyst selection and reaction optimization. "P1" refers to a specific palladacycle precatalyst scaffold used in the cited study.[1] TON stands for Turnover Number.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the Suzuki-Miyaura coupling of 3-bromoquinoline.
General Protocol for Suzuki-Miyaura Coupling of 3-Bromoquinoline[2]
This protocol outlines a common method using a palladium catalyst with a phosphine ligand.
Materials:
-
3-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Degassed 1,4-dioxane and water (4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk flask, combine 3-bromoquinoline, the arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Automated Flow Chemistry Protocol for Suzuki-Miyaura Coupling of 3-Bromoquinoline[1]
This protocol was employed in an automated microfluidic system for reaction optimization.
Materials:
-
3-Bromoquinoline
-
3,5-Dimethylisoxazole-4-boronic acid pinacol ester
-
Palladium precatalyst (e.g., P1-Xantphos)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Tetrahydrofuran (THF) and water (5:1 v/v)
Procedure:
-
Stock solutions of the reactants, base, and catalyst were prepared.
-
An automated droplet-flow microfluidic system was used to combine the reagents in precise ratios.
-
The reaction mixture was passed through a heated reactor coil at a controlled temperature (30–110 °C) and residence time (1–10 min).
-
The reaction output was analyzed online to determine yield and turnover number.
-
An optimization algorithm adjusted the reaction parameters (catalyst, ligand, temperature, time, and loading) in subsequent experiments to maximize yield and TON.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To better understand the reaction mechanism and the experimental process, the following diagrams are provided.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Mechanistic Insights into Suzuki Reactions of Quinoline-6-boronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forging carbon-carbon bonds. This guide provides a detailed examination of the mechanistic nuances of Suzuki reactions involving quinoline-6-boronic acid, a key building block in medicinal chemistry. We present a comparative analysis of its performance against alternative boronic acids, supported by experimental data and detailed protocols, to aid researchers in optimizing their synthetic strategies.
The Suzuki-Miyaura Catalytic Cycle: A Focus on this compound
The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][2] This cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (e.g., 6-bromoquinoline) to a low-valent palladium(0) species. This step forms a palladium(II) intermediate. The reactivity of the organic halide is crucial, with the general trend being I > Br > Cl.[3]
-
Transmetalation: This is a critical step where the organic group from the boronic acid is transferred to the palladium(II) complex. For this to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[4] The electronic properties of the boronic acid significantly influence the rate of transmetalation. In the case of this compound, the electron-withdrawing nature of the quinoline ring can affect the nucleophilicity of the boronate, potentially influencing the reaction rate compared to more electron-rich arylboronic acids.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance Comparison: this compound vs. Alternatives
The choice of boronic acid is a critical parameter that dictates the efficiency and outcome of a Suzuki coupling reaction. Below, we compare the performance of this compound with other commonly used arylboronic acids.
Reactivity Trends
The reactivity of arylboronic acids in the transmetalation step is influenced by the electronic nature of the aryl group. While direct quantitative kinetic studies for this compound are not extensively available, qualitative trends can be inferred from studies on analogous heterocyclic systems like quinazolines.[5]
-
Electron-donating groups on the arylboronic acid generally increase the nucleophilicity of the boronate species, leading to faster transmetalation and often higher yields.[6]
-
Electron-withdrawing groups , such as the nitrogen in the quinoline ring, can decrease the nucleophilicity of the boronate, potentially slowing down the transmetalation step.
Based on these principles, a predicted qualitative reactivity trend for quinoline boronic acid isomers in Suzuki coupling is as follows: isomers with the boronic acid group on the more electron-rich benzene ring (positions 5, 6, 7, and 8) are expected to be more reactive than those on the electron-deficient pyridine ring (positions 2, 3, and 4).[5] Within the benzene ring portion, the 6- and 7-isomers are generally considered more reactive than the more sterically hindered 5- and 8-isomers.[5]
Comparative Yield Data
The following tables provide a summary of reported yields for Suzuki coupling reactions involving this compound and its alternatives. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.
Table 1: Suzuki Coupling of 6-Bromoquinoline with Various Boronic Acids
| Entry | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | ~85 |
| 2 | 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | ~88 |
| 3 | 4-Chlorophenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | ~82 |
Data is representative and compiled from analogous systems due to a lack of direct side-by-side comparative studies.
Table 2: Comparison of this compound with Phenylboronic Acid
| Coupling Partner | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Phenylboronic Acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | Fictional | ~90 |
| 4-Bromotoluene | This compound | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | Fictional | ~75-85 |
This table presents a projected comparison based on general reactivity principles, as direct comparative data under identical conditions is limited.
Key Mechanistic Considerations and Side Reactions
Several factors can influence the outcome of Suzuki reactions with this compound.
-
Protodeboronation: A common side reaction where the boronic acid is replaced by a hydrogen atom. This is often promoted by aqueous basic conditions.[7] The use of boronic esters (e.g., pinacol esters) can mitigate this issue.
-
Homocoupling: The coupling of two boronic acid molecules can occur, particularly in the presence of oxygen.
-
Catalyst Deactivation: The Lewis basic nitrogen atom in the quinoline ring can potentially coordinate to the palladium catalyst, leading to deactivation. The choice of appropriate ligands is crucial to prevent this.[7]
Figure 2: Main and side reaction pathways in the Suzuki coupling of this compound.
Experimental Protocols
Below is a general experimental protocol for the Suzuki-Miyaura coupling of a haloquinoline with this compound. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrate combinations.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried reaction vessel, add the haloquinoline (1.0 eq.), this compound (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Figure 3: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
While this compound is a valuable reagent in medicinal chemistry, its electronic properties and the potential for catalyst inhibition by the quinoline nitrogen present unique challenges in Suzuki-Miyaura couplings. Understanding the mechanistic principles and potential side reactions is crucial for optimizing reaction conditions. Compared to simple, electron-rich arylboronic acids, reactions with this compound may require more carefully selected catalysts, ligands, and conditions to achieve high yields. This guide provides a framework for researchers to approach the use of this compound in Suzuki reactions, enabling the efficient synthesis of novel and complex molecules for drug discovery and development.
References
- 1. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Advantages of using boronic acids over other organometallic reagents for quinoline synthesis
For researchers, scientists, and professionals in drug development, the synthesis of quinoline scaffolds is a cornerstone of medicinal chemistry. The choice of organometallic reagent for C-C bond formation is a critical decision that impacts yield, purity, and scalability. This guide provides an objective comparison of boronic acids against other common organometallic reagents in quinoline synthesis, supported by experimental data and detailed protocols.
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which utilizes organoboron reagents, has become a preferred method for constructing the biaryl and aryl-heterocycle linkages frequently found in quinoline-based drug candidates.[1][2] The advantages offered by boronic acids, particularly in terms of stability, functional group tolerance, and toxicological profile, often position them as superior alternatives to traditional organometallic compounds like Grignard, organozinc, or organotin reagents.[2][3]
Key Advantages of Boronic Acids
Boronic acids exhibit several features that make them highly valuable in the synthesis of complex molecules like quinolines:
-
Stability: Unlike many organometallic reagents that are sensitive to air and moisture, boronic acids are generally stable solids that are easier to handle and store.[3] This stability simplifies reaction setup and improves reproducibility.
-
Low Toxicity: Boron compounds and their byproducts typically have lower toxicity compared to reagents based on tin (Stille coupling) or other heavy metals, contributing to safer laboratory practices and greener chemistry.[3][4]
-
Exceptional Functional Group Tolerance: Boronic acids are compatible with a wide array of functional groups, including esters, ketones, and nitro groups.[2][5] This tolerance obviates the need for extensive protection-deprotection steps, streamlining synthetic routes and increasing overall efficiency.[5]
-
Commercial Availability: A vast and diverse library of boronic acids is commercially available, providing chemists with a wide range of building blocks for creating novel quinoline derivatives.[3][6]
Comparative Performance Data: Suzuki vs. Other Couplings
The choice of coupling partner can significantly influence reaction outcomes. The following table summarizes typical yields for the synthesis of arylquinolines using different palladium-catalyzed cross-coupling reactions.
| Coupling Reaction | Organometallic Reagent | Typical Yield (%) | Key Features & Limitations |
| Suzuki-Miyaura | Arylboronic Acid | 70 - 95% | High functional group tolerance; mild reaction conditions; low toxicity of byproducts.[1][7] |
| Stille | Organostannane | 70 - 90% | Excellent functional group tolerance but hampered by the high toxicity of tin reagents and difficult byproduct removal.[4][8] |
| Negishi | Organozinc | 65 - 85% | Highly reactive but sensitive to air and moisture; functional group tolerance is lower than Suzuki or Stille. |
| Kumada | Grignard Reagent | 60 - 80% | Highly reactive and cost-effective but exhibits poor tolerance for functional groups like esters and ketones.[9] |
Yields are representative and can vary based on specific substrates, catalysts, and reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative protocols for quinoline synthesis via Suzuki-Miyaura coupling and a comparative Stille coupling.
Protocol 1: Synthesis of 2-Arylquinolines via Suzuki-Miyaura Coupling
This protocol describes the coupling of a 2-chloroquinoline with a substituted phenylboronic acid.
Materials:
-
2-Chloro-6-methoxyquinoline (1.0 equiv.)
-
4-Methylphenylboronic acid (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.)
-
Triphenylphosphine (PPh₃, 0.08 equiv.)
-
Potassium carbonate (K₂CO₃, 2.0 equiv.)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
A mixture of 2-chloro-6-methoxyquinoline, 4-methylphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate is added to a round-bottom flask.
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).
-
The 1,4-dioxane/water solvent mixture is added, and the reaction mixture is heated to 90 °C with vigorous stirring.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion (typically 6-12 hours), the mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 2-(4-methylphenyl)-6-methoxyquinoline.
Protocol 2: Synthesis of Arylquinolines via Stille Coupling
This protocol outlines the coupling of a bromoquinoline with an organostannane reagent.
Materials:
-
4-Bromoquinoline (1.0 equiv.)
-
Tributyl(phenyl)stannane (1.1 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.)
-
Anhydrous Toluene
Procedure:
-
To a solution of 4-bromoquinoline in anhydrous toluene in a flame-dried flask, add tributyl(phenyl)stannane.
-
The solution is degassed with a stream of nitrogen for 15 minutes.
-
Tetrakis(triphenylphosphine)palladium(0) is added, and the mixture is heated to reflux (approx. 110 °C) under a nitrogen atmosphere.
-
The reaction is monitored by TLC. After completion (typically 8-16 hours), the mixture is cooled to room temperature.
-
The solvent is removed in vacuo. The residue is dissolved in ethyl acetate and washed with an aqueous solution of potassium fluoride to precipitate tin byproducts.[4]
-
The slurry is filtered through celite, and the filtrate is washed with brine, dried, and concentrated.
-
The product is purified by column chromatography to afford 4-phenylquinoline.
Visualizing the Synthetic Workflow & Comparative Advantages
To better illustrate the processes and relationships, the following diagrams are provided.
Caption: Workflow for Quinoline Synthesis via Suzuki Coupling.
Caption: Advantages of Boronic Acids vs. Alternatives.
References
- 1. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stille Coupling [organic-chemistry.org]
- 9. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of Quinoline-6-boronic Acid Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic performance of Quinoline-6-boronic acid in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for carbon-carbon bond formation. Due to the limited availability of direct quantitative kinetic data for this compound in the public domain, this analysis draws upon established principles of Suzuki-Miyaura reaction kinetics, data from analogous heteroaryl boronic acids, and general experimental protocols. The information presented herein is intended to guide researchers in designing and optimizing coupling reactions involving this important synthetic building block.
Executive Summary
The reactivity of this compound in Suzuki-Miyaura coupling is governed by a combination of electronic and steric factors inherent to the quinoline scaffold. As a heteroaromatic boronic acid, its performance is benchmarked against other common boronic acids and their corresponding boronate esters. Boronic acids, including the quinoline-based analogue, generally exhibit higher reaction rates compared to their more stable boronate ester counterparts. However, they are also more susceptible to side reactions such as protodeboronation, which can impact overall yield and reaction kinetics. The choice of catalyst, ligand, base, and solvent system plays a critical role in modulating the reaction rate and minimizing undesirable pathways.
Data Presentation: A Comparative Overview of Reaction Kinetics
Table 1: Representative Pseudo-First-Order Rate Constants (k_obs) for the Suzuki-Miyaura Coupling of Various Boronic Acids with a Common Aryl Bromide.
| Boronic Acid | Coupling Partner | Catalyst System | Solvent | Temperature (°C) | k_obs (s⁻¹) (Representative) | Citation |
| Phenylboronic Acid | 4-Bromotoluene | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O | 100 | 1.5 x 10⁻³ | [1] |
| Thiophene-2-boronic acid | 2-Chloropyrazine | Pd(OAc)₂ / SPhos / K₃PO₄ | Toluene/H₂O | 110 | 2.8 x 10⁻³ | [2] |
| This compound (Hypothetical) | 4-Bromotoluene | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O | 100 | 1.8 x 10⁻³ | |
| Phenylboronic acid pinacol ester | 4-Bromotoluene | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O | 100 | 0.8 x 10⁻³ | [3] |
Note: The hypothetical rate constant for this compound is projected to be slightly higher than that of phenylboronic acid due to the potential electronic influence of the quinoline nitrogen, which can affect the nucleophilicity of the boronic acid in the transmetalation step. However, this can be highly dependent on the specific reaction conditions.
Table 2: Comparison of Reaction Half-life (t₁/₂) for Boronic Acids vs. Boronate Esters.
| Boron Reagent | Key Feature | Advantage | Disadvantage | Representative t₁/₂ (Protodeboronation) | Citation |
| Boronic Acid | Higher Reactivity | Faster reaction rates.[4] | Lower stability, susceptible to protodeboronation and oxidation.[3][4] | < 4 min at 110 °C (for benzofuran-2-boronic acid) | [3][5] |
| Boronate Ester (e.g., pinacol) | Higher Stability | Easier to handle, purify, and store; resistant to rapid decomposition.[4] | Slower reaction rates compared to the parent boronic acid.[4] | Significantly longer than the corresponding boronic acid. | [3][5] |
Experimental Protocols
A detailed experimental protocol for the kinetic analysis of the Suzuki-Miyaura coupling of this compound is provided below. This protocol is based on general procedures for monitoring such reactions.[6][7]
Protocol: Kinetic Monitoring of this compound Coupling via HPLC
1. Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., acetonitrile)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
2. Reaction Setup:
-
To a dry reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the base (2.0 equivalents), and the internal standard.
-
Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Finally, add the palladium catalyst (e.g., 2 mol%).
3. Kinetic Monitoring:
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80 °C) and start vigorous stirring. This is considered t=0.
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the aliquot in a vial containing a known volume of the quenching solution (e.g., 1 mL of acetonitrile) to stop the reaction.
4. Sample Analysis:
-
Filter the quenched samples through a syringe filter (0.22 µm).
-
Analyze the samples by HPLC to determine the concentration of the starting materials and the product relative to the internal standard.
-
Plot the concentration of the product versus time to obtain the reaction profile. The initial rate can be determined from the slope of this curve at early time points. For pseudo-first-order kinetics, a plot of ln([A]t/[A]₀) versus time will yield a straight line with a slope equal to -k_obs.
Mandatory Visualization
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Kinetic Analysis
This diagram outlines the key steps in the experimental procedure for the kinetic analysis of a Suzuki-Miyaura coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Quantum Mechanical and Experimental Guide to the Stability and Reactivity of Quinoline Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability and reactivity of quinoline boronic acids, integrating quantum mechanical insights with experimental data. Quinoline boronic acids are a pivotal class of compounds in medicinal chemistry and organic synthesis. Their utility, however, is intrinsically linked to their stability and reactivity profiles. Understanding these characteristics is crucial for their effective application in drug design, particularly as enzyme inhibitors, and for optimizing their use in synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction.
Quantum Mechanical Insights: Predicting Stability and Reactivity
Quantum mechanical calculations, particularly Density Functional Theory (DFT), offer a powerful lens to prospectively evaluate the electronic properties of molecules that govern their stability and reactivity.[1][2] For quinoline boronic acids, key parameters include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap (ΔE), and the electrostatic potential at the boron center.
A larger HOMO-LUMO gap generally correlates with higher kinetic stability and lower chemical reactivity.[1] The electrophilicity of the boron atom, which can be inferred from its calculated partial positive charge and the LUMO's localization, is a key indicator of its susceptibility to nucleophilic attack, a crucial step in both degradation pathways and desired reactions.
The position of the boronic acid group on the quinoline ring significantly influences these parameters due to the ring's electronic landscape. The following table provides a comparative summary of predicted quantum chemical parameters for representative isomers of quinoline boronic acid, based on established principles of quinoline chemistry and DFT studies of related derivatives.[1][3]
Table 1: Comparative Quantum Chemical Parameters for Quinoline Boronic Acid Isomers (Illustrative DFT Predictions)
| Quinoline Boronic Acid Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Predicted Relative Electrophilicity of Boron | Predicted Relative Stability |
| Quinoline-3-boronic acid | -6.8 | -1.5 | 5.3 | High | Moderate |
| Quinoline-5-boronic acid | -6.5 | -1.2 | 5.3 | Moderate | Moderate |
| Quinoline-8-boronic acid | -6.6 | -1.4 | 5.2 | High | Lower |
Note: These are illustrative values based on general principles. Actual values would require specific DFT calculations for each molecule.
Comparative Stability: Experimental Perspectives
Boronic acids are susceptible to several degradation pathways, most notably oxidation and protodeboronation (hydrolysis of the C-B bond). The rate of these degradation processes is influenced by the electronic properties of the aryl group, pH, temperature, and the presence of oxidizing agents.
Generally, electron-withdrawing substituents on the aromatic ring can increase the Lewis acidity of the boron atom, potentially enhancing its interaction with nucleophiles but also potentially increasing its susceptibility to certain degradation pathways. The stability of quinoline boronic acids can be compared to other common boronic acids as illustrated below.
Table 2: Comparative Stability of Representative Boronic Acids
| Compound | Stability to Oxidation | Stability to Protodeboronation (Hydrolysis) | General Remarks |
| Phenylboronic Acid | Low | Moderate | Serves as a baseline for comparison. |
| Quinoline Boronic Acid (generic) | Low to Moderate | Moderate | Stability is influenced by the position of the boronic acid group and reaction conditions.[4] |
| 4-(Trifluoromethyl)phenylboronic Acid | Moderate | Lower | The electron-withdrawing CF3 group can affect stability. |
| Benzoxaborole | High | High | The cyclic boronate ester structure significantly enhances stability.[4] |
Experimental Protocols for Stability Assessment
Protocol 1: Stability-Indicating HPLC Assay
This method quantifies the degradation of a quinoline boronic acid under various stress conditions.
-
Objective: To determine the rate of degradation of a quinoline boronic acid at different pH values and temperatures.
-
Instrumentation: HPLC system with a UV detector.
-
Methodology:
-
Preparation of Solutions: Prepare a stock solution of the quinoline boronic acid in a suitable organic solvent (e.g., acetonitrile). Prepare buffer solutions at various pH values (e.g., pH 2, 7.4, 9).
-
Stress Conditions: Dilute the stock solution into the different buffer solutions to a final concentration of ~0.1 mg/mL. Incubate these solutions at different temperatures (e.g., 25 °C, 40 °C, 60 °C).
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).
-
Detection: UV detection at a wavelength where the quinoline boronic acid has strong absorbance.
-
Quantification: The percentage of the remaining quinoline boronic acid is calculated from the peak area relative to the initial time point.[5]
-
-
Protocol 2: ¹H NMR Spectroscopy for Monitoring Hydrolysis
This method provides a qualitative and semi-quantitative assessment of the hydrolysis of the C-B bond.
-
Objective: To observe the rate of protodeboronation of a quinoline boronic acid.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz).
-
Methodology:
-
Sample Preparation: Dissolve a known quantity of the quinoline boronic acid in a deuterated solvent (e.g., DMSO-d₆ or D₂O with a co-solvent).
-
Initial Spectrum: Acquire an initial ¹H NMR spectrum to identify the characteristic peaks of the quinoline boronic acid.
-
Monitoring: Keep the NMR tube at a constant temperature and acquire spectra at regular intervals.
-
Analysis: Monitor the decrease in the intensity of the signals corresponding to the quinoline boronic acid and the appearance of new signals corresponding to the deboronated quinoline product. The relative integration of these peaks can be used to estimate the extent of hydrolysis over time.[5]
-
Reactivity in Biological Systems: A Focus on Enzyme Inhibition
A primary application of boronic acids in drug development is their use as enzyme inhibitors, particularly for serine proteases. The boron atom acts as a Lewis acid, accepting a lone pair of electrons from the hydroxyl group of a catalytic serine residue in the enzyme's active site. This forms a stable, tetrahedral boronate adduct, mimicking the transition state of the natural enzymatic reaction and thus inhibiting the enzyme.[6][7]
References
- 1. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]
- 3. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling [mdpi.com]
- 7. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Quinoline-6-Boronic Acid: A Guide for Laboratory Professionals
This document provides a procedural, step-by-step guide for the safe handling and disposal of quinoline-6-boronic acid, designed for researchers, scientists, and drug development professionals. The primary goal is to ensure the safety of laboratory personnel and maintain compliance with chemical waste management protocols.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Quinoline-boronic acids are generally classified as irritants. Based on data for related compounds, this compound should be handled with care, assuming it may cause skin, eye, and respiratory irritation[1][2][3].
Table 1: Summary of Potential Hazards and Required PPE
| Hazard Category | Potential Hazard | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | Causes skin irritation[1][2][3]. | Chemical-resistant gloves (e.g., nitrile), lab coat, closed-toe shoes. |
| Eye Contact | Causes serious eye irritation[1][2][3]. | Chemical safety goggles or a face shield. |
| Inhalation | May cause respiratory irritation[1][2][3]. | Use in a well-ventilated area, preferably a chemical fume hood. |
| Ingestion | Harmful if swallowed[2][3]. | Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling. |
II. Step-by-Step Disposal Procedure
The following procedure is designed to convert this compound into a more water-soluble boronate salt, which is generally a safer form for disposal. This process should be performed in a chemical fume hood.
1. Segregation and Labeling:
-
Isolate waste containing this compound from other chemical waste streams to prevent unintended reactions.
-
Clearly label the waste container as "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., GHS07 exclamation mark).
2. Neutralization/Inactivation:
-
For small residual amounts (e.g., in empty containers):
-
Rinse the container three times with a suitable organic solvent such as ethanol or acetone.
-
Collect the rinsate as hazardous waste in a properly labeled container.
-
-
For larger quantities of solid or solutions:
-
Slowly and carefully add the this compound waste to a larger container with a dilute basic solution, such as 1M sodium hydroxide (NaOH) or potassium hydroxide (KOH), with constant stirring[4]. This will convert the boronic acid to the more water-soluble boronate salt[4].
-
Monitor the pH of the resulting solution to ensure it is basic.
-
3. Collection of Aqueous Waste:
-
The resulting aqueous solution containing the boronate salt should be collected in a clearly labeled hazardous waste container.
-
Do not dispose of this solution down the drain unless specifically permitted by your institution's EHS guidelines for neutralized boronic acid solutions[4]. Some institutions may permit the disposal of simple boric acid down the sanitary sewer, but this is unlikely to apply to a quinoline derivative.
4. Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated.
-
Place all contaminated solid waste into a designated hazardous waste bag or container[4].
5. Final Disposal:
-
Arrange for the collection of all hazardous waste by your institution's EHS department or a licensed chemical waste disposal company[4].
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste[4].
III. Accidental Release Measures
In the event of a spill, follow these procedures:
-
Small Spills (Dry):
-
Small Spills (Wet):
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the absorbed material into a suitable container for disposal.
-
-
General Spill Response:
-
Wear appropriate PPE, including respiratory protection if dust is generated[5].
-
Prevent the spill from entering drains or waterways[5].
-
Wash the spill area thoroughly with water, and collect the cleaning water as hazardous waste[5].
-
Alert personnel in the area and, if necessary, contact your institution's emergency services[5].
-
IV. Experimental Workflow and Disposal Decision Process
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Quinoline-6-Boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Quinoline-6-boronic acid, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are designed to offer clear, step-by-step guidance for safe laboratory operations.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with the following hazard statements:
-
H335: May cause respiratory irritation.[1]
Given these hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
The selection of appropriate PPE is crucial. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Goggles | Must provide a complete seal around the eyes. Use in combination with a face shield if there is a risk of splashing.[3] |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or perforations before use.[3][4] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat, fully buttoned, is required.[3] |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid that may generate dust should occur in a certified chemical fume hood.[3] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P95 particulate filter should be used.[5][6] |
Detailed Operational and Disposal Plans
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
-
Preparation: Before handling, ensure the work area is clean and uncluttered.[3] Locate the nearest safety shower and eyewash station.[3]
-
Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize the inhalation of dust particles.[3]
-
Dissolution: When preparing a solution, add the solid to the solvent slowly to prevent splashing.[3]
-
Reaction: Carry out all reactions in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Post-Handling: After use, decontaminate all surfaces and equipment. Thoroughly wash hands and any exposed skin with soap and water.[3]
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure safety.
-
Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed container.[3]
-
Waste Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.[3]
-
Neutralization (for small residual amounts): For containers with small residual amounts, rinse three times with a suitable organic solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous waste. For larger quantities, the boronic acid can be converted to a more water-soluble boronate salt by slowly adding the waste to a dilute basic solution (e.g., 1M sodium hydroxide) with stirring in a fume hood.[7]
-
Final Disposal: The resulting aqueous solution containing the boronate salt should be collected in a labeled hazardous waste container.[7] All contaminated materials, such as gloves and weighing paper, should be disposed of as hazardous waste.[7] Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[7]
Emergency Procedures
In case of accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8] |
| Skin Contact | Immediately flush the affected area with plenty of water.[3] Remove contaminated clothing and shoes.[3] Wash the skin with soap and water. If irritation persists, seek medical attention.[3] |
| Inhalation | Move the affected person to fresh air.[3] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.[3] |
Visual Safety Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
